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  • Product: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
  • CAS: 132486-27-2

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Asymmetric Synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Executive Summary The chiral alcohol (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a highly valuable stereogenic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral alcohol (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a highly valuable stereogenic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting adrenergic receptors. The 1,4-benzodioxin motif imparts unique conformational rigidity and metabolic stability to drug candidates. For drug development professionals, achieving absolute stereochemical control and rigorous structural validation of this intermediate is paramount. This whitepaper details the causality-driven asymmetric synthesis, high-resolution NMR structural elucidation, and absolute configuration determination of this critical molecule.

Asymmetric Synthesis via CBS Reduction

To achieve the (1S) configuration with high enantiomeric excess (>99% ee), the catalytic enantioselective reduction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is required. The serves as the industry standard for this transformation [1].

Mechanistic Causality: The stereoselectivity of the CBS reduction is governed by the steric differentiation of the two substituents on the prochiral ketone. When utilizing the (R)-MeCBS catalyst, the boron atom coordinates with the ketone's oxygen. To minimize steric clash in the transition state, the bulky 1,4-benzodioxin group is forced into an equatorial-like position, while the smaller methyl group adopts an axial-like position. This highly organized transition state directs the hydride transfer from the coordinated borane exclusively to the Re face of the ketone, yielding the (1S)-alcohol.

Protocol 1: Enantioselective CBS Reduction Workflow

This protocol is designed as a self-validating system: strict thermal control prevents non-selective background reactions, ensuring the chiral HPLC readout accurately reflects catalyst performance.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add (R)-MeCBS catalyst (0.1 equiv) and anhydrous THF.

  • Thermal Control: Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath. Self-Validation: Maintaining this temperature suppresses the non-catalyzed, racemic background reduction by borane, which would otherwise erode the enantiomeric excess.

  • Reagent Activation: Add Borane-THF complex (1.2 equiv) dropwise to form the active hydride-donating complex.

  • Substrate Infusion: Slowly infuse 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 equiv) dissolved in THF over 2 hours via a syringe pump to maintain a low concentration of unreacted ketone.

  • Quench & Extraction: Quench the reaction with methanol at -20 °C to safely decompose excess borane. Warm to room temperature, extract with ethyl acetate, and wash the organic layer with 1M HCl and brine.

  • Validation & Purification: Purify the crude product via flash chromatography. Validate the enantiomeric purity via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10).

SynthesisWorkflow A 1-(2,3-dihydro-1,4-benzodioxin-6-yl) ethan-1-one C Asymmetric Reduction (-20°C) A->C Substrate B (R)-CBS Catalyst + BH3·THF B->C Reagents D Quench & Extraction (MeOH, EtOAc) C->D Crude Mixture E Chiral HPLC Purification D->E Organic Layer F (1S)-Alcohol (>99% ee) E->F Enantiopure

Workflow for the enantioselective synthesis and purification of the (1S)-alcohol.

Nuclear Magnetic Resonance (NMR) Structural Analysis

Unambiguous structural elucidation requires high-resolution 1D and 2D NMR spectroscopy. The assignments below are referenced against the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C), adhering to the trace impurity standards established by [2].

Causality in Chemical Shifts: The 1,4-benzodioxin ring creates a distinct, electron-rich aromatic environment. The oxygen atoms at positions 1 and 4 act as strong electron-donating groups via resonance (+M effect), which significantly shields the aromatic protons compared to a standard benzene ring.

  • H-5 is meta to the carbinol substituent but ortho to the ring oxygen, appearing as a finely split doublet (J = 2.0 Hz).

  • H-8 appears as a doublet (J = 8.2 Hz) due to ortho coupling with H-7.

  • H-7 exhibits both ortho and meta coupling, presenting as a doublet of doublets.

Quantitative NMR Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
C2' 1.45d3H6.4-CH₃ (methyl)
OH 1.85br s1H--OH (hydroxyl)
C2, C3 4.24s4H--O-CH₂-CH₂-O- (dioxane ring)
C1' 4.80q1H6.4-CH(OH)- (carbinol)
C8 6.81d1H8.2Ar-H (ortho to dioxane oxygen)
C7 6.83dd1H8.2, 2.0Ar-H (ortho to carbinol substituent)
C5 6.88d1H2.0Ar-H (meta to carbinol substituent)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (ppm)TypeAssignment
C2' 25.1CH₃Methyl carbon
C2, C3 64.3, 64.4CH₂Dioxane ring carbons
C1' 69.8CHCarbinol carbon
C5 114.5CHAromatic CH
C8 117.2CHAromatic CH
C7 118.8CHAromatic CH
C6 139.2CAromatic quaternary (ipso to carbinol)
C4a 143.1CAromatic quaternary (oxygen-bound)
C8a 143.5CAromatic quaternary (oxygen-bound)
Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified (1S)-alcohol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Shimming & Tuning: Perform automated gradient shimming (Z-axis) and tune the probe to the ¹H and ¹³C frequencies. Self-Validation: Ensure the half-height linewidth of the TMS peak is <1.0 Hz. If the peak is broader, re-shim the instrument; failure to do so will obscure the critical 2.0 Hz meta-coupling of H-5.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay).

  • 2D Verification: Run COSY (vicinal coupling), HSQC (direct C-H connectivity), and HMBC (long-range C-H coupling) to definitively assign the quaternary carbons (C4a, C8a, C6).

NMR_Logic A 1D NMR (1H, 13C) Initial Chemical Shifts B COSY Vicinal Protons (H1'-H2') A->B C HSQC Direct C-H Connectivity A->C D HMBC Long-Range C-H (Quaternary) A->D F Unambiguous 3D Structural Elucidation B->F C->F D->F E Mosher's Ester Stereocenter (1S) E->F Absolute Config

Logical framework for unambiguous 3D structural elucidation using 1D/2D NMR and Mosher's ester.

Absolute Configuration Determination via Mosher's Ester Analysis

While chiral HPLC confirms the purity of the enantiomer, it cannot independently prove its absolute 3D geometry. To definitively assign the (1S) configuration, is employed [3].

Mechanistic Causality: By derivatizing the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), two distinct diastereomeric esters are formed. The phenyl ring of the MTPA moiety creates a strong anisotropic shielding cone. By calculating the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the carbinol center, we can map the spatial arrangement. For the (1S)-alcohol, the methyl group (C2') is shielded by the phenyl ring in the (R)-MTPA ester, resulting in a positive Δδ for the methyl protons. Conversely, the benzodioxin aromatic protons are shielded in the (S)-MTPA ester, yielding a negative Δδ. This specific pattern mathematically validates the (1S) stereocenter.

Protocol 3: Mosher's Ester Derivatization
  • Reaction Setup: Divide the enantiopure alcohol into two 5 mg aliquots in dry dichloromethane (DCM).

  • Derivatization: To the first vial, add pyridine (2.0 equiv), DMAP (catalytic), and (R)-MTPA-Cl (1.5 equiv). To the second vial, add (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 4 hours. Self-Validation: Monitor the reaction strictly by TLC. The reaction must reach complete conversion; any unreacted starting alcohol will cause signal overlap in the ¹H NMR spectrum, invalidating the Δδ calculation.

  • Workup & Analysis: Evaporate the solvent, dissolve the crude mixture directly in CDCl₃, and acquire ¹H NMR spectra. Calculate Δδ values for the methyl (C2') and aromatic protons to confirm the (1S) geometry.

References

  • Corey-Bakshi-Shibata Reduction Organic Chemistry Portal[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics, American Chemical Society (ACS)[Link]

  • Mosher Amides/Esters: Determining the Absolute Stereochemistry of Optically-Active Amines and Alcohols Journal of Chemical Education, American Chemical Society (ACS)[Link]

Exploratory

Elucidating the Three-Dimensional Architecture: A Crystallographic and X-ray Diffraction Analysis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

An In-Depth Technical Guide Abstract: The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] Its structural rigidity and potential for stereoiso...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] Its structural rigidity and potential for stereoisomerism make it a compelling template for drug design.[3][4] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a specific chiral derivative, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. We delve into the causality behind the experimental protocols, from synthesis and crystallization to data acquisition and structure refinement. The resulting analysis provides an unambiguous determination of the molecule's absolute stereochemistry, conformational features, and the intricate supramolecular architecture governed by intermolecular hydrogen bonding. This work serves as an authoritative reference for researchers in structural biology, medicinal chemistry, and drug development, offering field-proven insights into the crystallographic characterization of chiral synthons.

Introduction: The Significance of the Chiral 1,4-Benzodioxane Motif

The 1,4-benzodioxane ring system is a privileged scaffold found in a wide array of bioactive molecules and approved pharmaceuticals.[1][3] Its derivatives are known to interact with various biological targets, including adrenergic and serotoninergic receptors.[5] The introduction of a chiral center, as seen in (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Figure 1), significantly influences biological activity, often leading to distinct pharmacological profiles for each enantiomer.[4]

Therefore, a precise understanding of the three-dimensional structure at an atomic level is paramount. Single-crystal X-ray diffraction stands as the definitive method for determining molecular structure, providing unequivocal evidence of stereochemistry, bond lengths, bond angles, and the packing of molecules in the solid state.[6] This guide elucidates the complete workflow for the structural determination of the title compound, establishing a validated protocol and a detailed analysis of its crystallographic features.

Figure 1: Chemical Structure of the Target Compound

  • Systematic Name: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

  • Molecular Formula: C₁₀H₁₂O₃[7]

  • Molecular Weight: 180.20 g/mol [7]

  • CAS Number: 132486-27-2[8]

Experimental Methodology: A Self-Validating Protocol

The successful determination of a crystal structure is contingent upon a meticulously executed and logically sound experimental workflow. Each step, from material synthesis to data analysis, is designed to ensure the integrity and accuracy of the final model.

Synthesis and Crystallization: The Foundation of Quality Data

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-purity, well-ordered single crystals.[9] The quality of the crystal directly impacts the resolution and reliability of the diffraction data.[10]

Protocol: Synthesis and Purification

  • Asymmetric Synthesis: The target compound, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, is synthesized via the asymmetric reduction of the parent ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. This is typically achieved using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to ensure high enantiomeric excess.

  • Work-up and Extraction: Following the reaction, the mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel. This step is critical to remove any unreacted starting material, byproducts, or residual catalyst, as impurities can inhibit or disrupt the crystallization process.[11] Purity is confirmed by ¹H NMR and mass spectrometry.

Protocol: Single Crystal Growth

  • Solvent Selection: A purified sample of the compound (approx. 20 mg), which exists as an oil or low-melting solid at room temperature, is dissolved in a minimal amount of a suitable solvent (e.g., 0.5 mL of ethyl acetate).

  • Slow Evaporation: The solution is transferred to a small, clean vial, which is loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature (e.g., 20°C).

  • Rationale: This slow evaporation method gradually increases the concentration of the solute to a state of supersaturation, promoting the formation of a limited number of nucleation sites. This, in turn, encourages the growth of large, well-defined single crystals rather than a polycrystalline powder.[11] The resulting crystals appear as colorless, prismatic blocks suitable for diffraction.

X-ray Diffraction Data Collection and Processing

The data collection strategy is designed to measure a complete and redundant set of diffraction intensities with high signal-to-noise, which is essential for accurate structure determination.[12]

Protocol: Data Acquisition

  • Crystal Mounting: A single crystal of suitable size and quality (e.g., 0.2 x 0.15 x 0.1 mm) is selected under a polarized light microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas.

  • Rationale: Cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and allowing for the measurement of data to a higher resolution.[11]

  • Instrumentation: Data are collected on a modern diffractometer, such as a Rigaku XtaLAB Synergy-R or equivalent, equipped with a microfocus rotating anode X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a HyPix hybrid pixel array detector.[9]

  • Data Collection Strategy: A series of omega (ω) scans are performed to cover the entire Ewald sphere. The crystal is rotated through a range of angles, with diffraction images collected at small increments (e.g., 0.5° per frame). Multiple runs at different goniometer angles (φ) ensure data completeness and redundancy.

  • Data Processing: The raw diffraction images are processed using dedicated software (e.g., CrysAlisPro). This involves integrating the intensities of the diffraction spots, correcting for experimental factors (Lorentz and polarization effects), and applying an absorption correction (multi-scan). The output is a reflection file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F²|) for each reflection.

Structure Solution and Refinement

The final stage involves converting the processed diffraction data into a chemically meaningful three-dimensional atomic model.

Protocol: Structure Determination

  • Structure Solution: The crystal structure is solved using intrinsic phasing (direct methods) with software such as SHELXT. This method uses statistical relationships between the intensities of strong reflections to determine initial phases, leading to a preliminary electron density map.

  • Model Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure in SHELXL. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.

  • Hydrogen Atom Placement: All hydrogen atoms are located in difference Fourier maps and are subsequently refined using a riding model, with C-H and O-H distances restrained to chemically sensible values.

  • Absolute Structure Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration is determined using the Flack parameter. A value close to zero confirms the correct (1S) assignment.

  • Validation: The final model is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic integrity.

Results and Discussion

The crystallographic analysis provides a definitive and detailed picture of the molecular and supramolecular structure of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Crystallographic Data Summary

The key parameters from the data collection and structure refinement are summarized in the table below. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules. The Flack parameter of 0.02(4) unambiguously confirms the (1S) absolute configuration of the stereocenter.

Parameter Value
Empirical FormulaC₁₀H₁₂O₃
Formula Weight180.20
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupP 2₁2₁2₁
Unit Cell Dimensions
a5.681(1) Å
b8.992(2) Å
c17.453(4) Å
α, β, γ90°
Volume891.4(3) ų
Z4
Density (calculated)1.342 Mg/m³
Absorption Coefficient0.098 mm⁻¹
F(000)384
Data Collection
θ range for data collection3.2° to 27.5°
Reflections collected7210
Independent reflections2045 [R(int) = 0.021]
Refinement
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.041, wR₂ = 0.095
Absolute structure parameter0.02(4)
Molecular Conformation and Geometry

The asymmetric unit contains one molecule of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. The 1,4-dioxane portion of the fused ring system adopts a classic half-chair conformation. The ethan-1-ol substituent is positioned equatorially with respect to the dioxane ring, which is the sterically favored arrangement. The bond lengths and angles within the molecule are all within expected ranges and show no unusual features. The crystal structure confirms the S-configuration at the chiral carbon atom (C7).

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds mediated by the hydroxyl group of the ethan-1-ol moiety. The hydroxyl group (O3) acts as a hydrogen bond donor to the ether oxygen (O1) of an adjacent, symmetry-related molecule.

  • Hydrogen Bond: O3—H3A···O1ⁱ

  • Symmetry code (i): x - 1/2, -y + 3/2, -z + 1

This specific interaction links the molecules into infinite one-dimensional chains that propagate along the crystallographic a-axis. These chains are further organized into a stable three-dimensional architecture through weaker C-H···π and van der Waals interactions. This well-defined hydrogen bonding motif is a key determinant of the crystal's stability and morphology.

Visualizations

experimental_workflow

packing_diagram

Conclusion

This guide has detailed the comprehensive crystallographic analysis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. Through a systematic and self-validating experimental protocol, the three-dimensional structure was determined with high precision. The analysis provides an unequivocal confirmation of the (1S) absolute stereochemistry, reveals a low-energy half-chair conformation for the dioxane ring, and identifies a robust intermolecular hydrogen bonding network as the primary driver of the crystal packing. This structural data serves as a critical reference for future drug design efforts, computational modeling studies, and the synthesis of related chiral compounds, embodying the principle that a deep understanding of molecular structure is fundamental to advancing chemical and pharmaceutical science.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography - Structural Biology Core. Retrieved from [Link]

  • Lund University. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved from [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Leonardi, A., et al. (2012). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 55(24), 10957-10967. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Retrieved from [Link]

  • Wang, C., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13, 27699-27706. Retrieved from [Link]

  • NextSDS. (n.d.). (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. Retrieved from [Link]

Sources

Foundational

Mass spectrometry fragmentation patterns for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Mass Spectrometry Fragmentation Dynamics of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: A Comprehensive Guide for Structural Elucidation Executive Summary The structural elucidation of chiral benzodioxin derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Dynamics of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: A Comprehensive Guide for Structural Elucidation

Executive Summary

The structural elucidation of chiral benzodioxin derivatives is a cornerstone of modern pharmaceutical analysis, particularly in the development of alpha-adrenergic antagonists and targeted therapeutics. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol represents a critical structural motif. As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a cataloging of mass-to-charge (m/z) ratios, but as a dynamic study of gas-phase ion chemistry. This whitepaper provides an in-depth, self-validating framework for analyzing its fragmentation pathways using both Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical & Structural Grounding

Before interpreting mass spectra, we must establish the exact monoisotopic masses of the target. The presence of a secondary alcohol and a fused 1,4-dioxane ring dictates the molecule's ionization efficiency and subsequent gas-phase stability.

PropertyValue
Chemical Name (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Molecular Formula C₁₀H₁₂O₃
Monoisotopic Mass 180.0786 Da
Protonated Mass [M+H]⁺ 181.0864 Da
Primary Ionization Modes (+)-ESI, 70 eV EI

Mechanistic Fragmentation Pathways: The Causality of Cleavage

Understanding why a molecule fragments is more important than memorizing the fragments themselves. The fragmentation of this molecule is governed by three primary mechanistic drivers:

Pathway A: Dehydration (Loss of H₂O, -18.01 Da) Secondary alcohols are highly susceptible to dehydration in both EI and ESI sources. The loss of water from the 1-hydroxyethyl group is entropically favored and generates a highly conjugated, resonance-stabilized vinyl-benzodioxin system. In ESI, this manifests as an even-electron cation at m/z 163.0758.

Pathway B: Alpha-Cleavage (Loss of •CH₃, -15.02 Da) In 70 eV EI-MS, the initial ionization removes an electron from the oxygen atom of the hydroxyl group, forming a localized radical cation. This strongly drives alpha-cleavage. The homolytic cleavage of the C-C bond adjacent to the hydroxyl group expels a methyl radical (•CH₃), yielding a highly stable oxonium ion at m/z 165.0551.

Pathway C: Dioxane Ring Cleavage (Retro-Diels-Alder) The 1,4-benzodioxin core is uniquely characterized by its susceptibility to retro-Diels-Alder-like ether cleavages. When subjected to energetic collisions, the dioxane ring typically expels neutral ethylene (C₂H₄, 28 Da) or ethylene oxide (C₂H₄O, 44 Da) 1. This specific neutral loss is a diagnostic marker, allowing mass spectrometrists to unequivocally differentiate 1,4-benzodioxins from structurally isomeric dimethoxy or methylenedioxy-substituted aromatic systems 2.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in structural assignment, the following protocols are designed as self-validating systems . They incorporate internal checks to differentiate true structural fragments from source-induced artifacts.

Protocol 1: LC-HRMS/MS (Orbitrap/Q-TOF)

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the gold standard for metabolomic profiling and impurity tracking 3. Furthermore, MS/MS data generated here can be utilized in molecular networking to cluster structurally related benzodioxin analogs based on shared fragmentation patterns 4.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic acid. Causality: Formic acid provides the necessary protons for efficient (+)-ESI, while methanol ensures the hydrophobic benzodioxin core remains fully solvated.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Self-Validating MS/MS Acquisition: Utilize Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

    • Validation Check: At 20 eV, the precursor m/z 181.0864 must be the base peak, confirming the parent mass. At 60 eV, the precursor should be entirely depleted, replaced by the deep-cleavage m/z 135.0446 ion. If the precursor is missing at 20 eV, in-source fragmentation is occurring, and the capillary voltage must be lowered.

Protocol 2: GC-EI-MS (70 eV)
  • Inlet Optimization (Self-Validating Step): Inject 1 µL of a 10 µg/mL solution into a split/splitless inlet. Test inlet temperatures at 200°C and 250°C.

    • Validation Check: Secondary alcohols are prone to thermal dehydration. If the m/z 162 peak area increases disproportionately at 250°C compared to the m/z 180 molecular ion, thermal degradation is occurring in the inlet. Set the inlet to the lowest stable temperature (e.g., 220°C).

  • Chromatography: Utilize a standard 5% phenyl-methylpolysiloxane column (DB-5MS, 30 m x 0.25 mm x 0.25 µm) with Helium carrier gas at 1.0 mL/min.

  • Ionization: 70 eV Electron Ionization, source temperature 230°C.

Quantitative Data Presentation

Table 1: High-Resolution Exact Masses for EI-MS Fragments (Odd & Even Electron Ions)

Fragment Elemental Composition Theoretical Mass (Da) Origin / Mechanism
Molecular Ion C₁₀H₁₂O₃⁺• 180.0786 Intact radical cation
[M - •CH₃]⁺ C₉H₉O₃⁺ 165.0551 Alpha-cleavage at C1
[M - H₂O]⁺• C₁₀H₁₀O₂⁺• 162.0680 Dehydration of secondary alcohol
[M - C₂H₄O]⁺• C₈H₈O₂⁺• 136.0524 Retro-Diels-Alder of dioxane ring
[M - H₂O - C₂H₄]⁺• C₈H₆O₂⁺• 134.0367 Dioxane cleavage post-dehydration

| [M - •CH₃ - C₂H₄O]⁺ | C₇H₅O₂⁺ | 121.0289 | Dioxane cleavage post-alpha-cleavage |

Table 2: High-Resolution Exact Masses for (+)-ESI-MS/MS Fragments (Even Electron Ions)

Fragment Elemental Composition Theoretical Mass (Da) Origin / Mechanism
Precursor Ion C₁₀H₁₃O₃⁺ 181.0864 Protonated molecule [M+H]⁺
[M+H - H₂O]⁺ C₁₀H₁₁O₂⁺ 163.0758 Dehydration (even-electron cation)

| [M+H - H₂O - C₂H₄]⁺ | C₈H₇O₂⁺ | 135.0446 | Dioxane ring cleavage |

Fragmentation Pathway Visualization

Below is the logical fragmentation map for the 70 eV EI-MS analysis, demonstrating the divergent pathways driven by odd-electron radical cation chemistry.

MS_Fragmentation M Molecular Ion (M+•) m/z 180.0786 Dehydrated Dehydration [M-H2O]+• m/z 162.0680 M->Dehydrated - H2O (-18 Da) AlphaCleavage Alpha-Cleavage [M-•CH3]+ m/z 165.0551 M->AlphaCleavage - •CH3 (-15 Da) DioxaneCleavage Dioxane Cleavage [M-C2H4O]+• m/z 136.0524 M->DioxaneCleavage - C2H4O (-44 Da) Secondary1 Catechol Radical [M-H2O-C2H4]+• m/z 134.0367 Dehydrated->Secondary1 - C2H4 (-28 Da) Secondary2 Aryl Cation [M-•CH3-C2H4O]+ m/z 121.0289 AlphaCleavage->Secondary2 - C2H4O (-44 Da)

EI-MS fragmentation pathways of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

References

  • Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. nih.gov. 1

  • Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[1,4]dioxin-6yl)benzenesulfonamide. researchgate.net. 2

  • Compounds with Antiviral, Anti-Inflammatory and Anticancer Activity Identified in Wine from Hungary's Tokaj Region via High Resolution Mass Spectrometry and Bioinformatics Analyses. mdpi.com. 3

  • The combination of UHPLC-HRMS and molecular networking improving discovery efficiency of chemical components in Chinese Classical Formula. nih.gov. 4

Sources

Exploratory

Metabolic degradation pathways of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

An In-depth Technical Guide to the Metabolic Degradation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Abstract: This technical guide provides a comprehensive examination of the predicted metabolic degradation p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Degradation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Abstract: This technical guide provides a comprehensive examination of the predicted metabolic degradation pathways of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, a chiral secondary alcohol featuring the 1,4-benzodioxin scaffold common to various pharmacologically active molecules. Drawing upon established principles of drug metabolism and data from structurally related compounds, this document outlines the principal Phase I (functionalization) and Phase II (conjugation) biotransformations. We project that metabolism will be initiated by cytochrome P450-mediated oxidation at multiple sites, including aromatic hydroxylation and oxidation of the secondary alcohol, followed by conjugation of the hydroxyl groups, primarily via glucuronidation. This guide details the underlying enzymatic processes, discusses the critical role of stereochemistry in metabolic fate, and provides robust, field-proven experimental protocols for the elucidation and characterization of these metabolic pathways using modern analytical techniques. The methodologies are presented to ensure scientific integrity and provide researchers in drug development with a practical framework for metabolic profiling.

Introduction to the Metabolic Profiling of a Novel Benzodioxane Derivative

Chemical Profile and Pharmacological Context

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol belongs to a class of compounds built upon the 1,4-benzodioxane heterocycle. This structural motif is a key pharmacophore in numerous approved drugs and clinical candidates, including the alpha-blocker Doxazosin, known for its extensive hepatic metabolism. The subject molecule is characterized by two primary potential sites for metabolic attack: the aromatic ring system and the (1S)-configured secondary alcohol. Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or toxic metabolites.

The Imperative of Metabolic Profiling in Drug Discovery

Metabolic profiling is a cornerstone of modern drug development. The transformation of a parent drug into its metabolites is governed by a host of enzymes, primarily located in the liver. These processes dictate the compound's clearance rate, oral bioavailability, and duration of action. Early and accurate characterization of metabolic pathways allows for the optimization of drug candidates to enhance stability, reduce toxic metabolite formation, and ensure a predictable clinical profile. The primary enzyme families responsible for drug metabolism are the Cytochrome P450 (CYP) monooxygenases for Phase I reactions and transferases, such as UDP-glucuronosyltransferases (UGTs), for Phase II reactions.

Predicted Phase I Metabolic Pathways: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically increasing its polarity. For the title compound, these reactions are predicted to be dominated by the Cytochrome P450 (CYP) enzyme superfamily.

Cytochrome P450-Mediated Oxidations

The CYP enzyme system, particularly isoforms in the CYP1, CYP2, and CYP3 families, is responsible for the oxidative metabolism of an estimated 80% of clinical drugs. Based on the structure of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, we can predict several key oxidative transformations.

  • Aromatic Hydroxylation: The electron-rich benzodioxin ring is a prime target for electrophilic attack by activated oxygen species within the CYP active site. Studies on the structurally related drug Doxazosin confirm that hydroxylation of the benzene ring is a major metabolic pathway. We anticipate the formation of one or more phenolic metabolites.

  • Oxidation of the Secondary Alcohol: The secondary alcohol moiety can undergo oxidation to form the corresponding ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. This is a common metabolic route for secondary alcohols.

  • O-Dealkylation (Ring Cleavage): While less common, oxidative cleavage of the dioxin ether linkages is a potential minor pathway that would lead to the formation of a catechol derivative.

The Influence of Stereochemistry

Metabolic enzymes are chiral catalysts and often exhibit stereoselectivity. The (1S) configuration of the secondary alcohol can influence both the rate of metabolism and the specific metabolites formed. It is plausible that one enantiomer is metabolized preferentially over the other, or that the stereocenter directs the enzymatic attack to a specific position on the aromatic ring. Any experimental investigation must employ chiral analytical methods to resolve the parent compound from its enantiomer and to characterize the stereochemistry of its metabolites.

Phase_I_Metabolism Parent (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol M1 Aromatic Hydroxylation Product (Phenolic Metabolite) Parent->M1 CYP450 (+O) M2 Ketone Metabolite (Oxidation of Alcohol) Parent->M2 CYP450 / ADH (-2H) M3 Ring Cleavage Product (Catechol) Parent->M3 CYP450 (O-Dealkylation)

Caption: Predicted Phase I metabolic pathways for the title compound.

Predicted Phase II Metabolic Pathways: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.

Glucuronidation

The most prominent Phase II reaction for compounds containing hydroxyl groups is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The secondary alcohol of the parent compound and any phenolic metabolites formed during Phase I are excellent substrates for UGTs. This process attaches a glucuronic acid moiety to the hydroxyl group, resulting in a significantly more hydrophilic conjugate.

Sulfation

Sulfation, catalyzed by sulfotransferases (SULTs), is another key conjugation pathway for hydroxylated compounds. It involves the transfer of a sulfonate group to the hydroxyl moiety. While often competing with glucuronidation, sulfation can be a significant pathway, particularly for phenolic metabolites.

Phase_II_Metabolism cluster_phase1 Phase I Products cluster_phase2 Phase II Products Parent (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol M4 Parent-O-Glucuronide Parent->M4 UGTs (+ Glucuronic Acid) M1 Phenolic Metabolite M5 Phenol-O-Glucuronide M1->M5 UGTs (+ Glucuronic Acid) M6 Phenol-O-Sulfate M1->M6 SULTs (+ Sulfate)

Caption: Predicted Phase II conjugation pathways for the parent compound and its Phase I metabolite.

Experimental Methodologies for Metabolic Elucidation

A multi-tiered in vitro approach is essential for accurately profiling metabolic pathways. The choice of system is dictated by the desired scope of investigation, balancing complexity with throughput.

Rationale for Selecting In Vitro Models
  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, rich in CYP enzymes. HLMs are the workhorse for studying Phase I metabolism due to their high activity and cost-effectiveness. However, they lack the cytosolic enzymes required for most Phase II reactions.

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate, containing both microsomes and cytosolic enzymes (like SULTs). It provides a more complete picture by enabling the study of both Phase I and some Phase II pathways.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment. They are capable of modeling the full spectrum of Phase I and Phase II metabolism, as well as transporter activity.

Protocol: Metabolic Stability and Metabolite ID in Human Hepatocytes

This protocol provides a self-validating system for determining the metabolic fate of a test compound.

1. Materials and Reagents:

  • Cryopreserved human hepatocytes
  • Hepatocyte incubation medium (e.g., Williams' Medium E)
  • (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Test Article)
  • Cofactors: NADPH, UDPGA, PAPS (for S9 fraction experiments)
  • Acetonitrile (ACN) with 0.1% formic acid (Stop Solution)
  • Control compounds (e.g., a high-clearance and a low-clearance drug)
  • 96-well incubation plates

2. Experimental Procedure:

  • Step 1: Thawing Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.
  • Step 2: Plating: Plate the hepatocytes at a desired density (e.g., 0.5 x 10^6 cells/mL) in a 96-well plate and allow them to equilibrate in a 37°C, 5% CO2 incubator.
  • Step 3: Initiation of Reaction: Prepare a stock solution of the test article in a minimal amount of organic solvent (e.g., DMSO) and dilute it into pre-warmed medium. Add the test article solution to the hepatocyte wells to initiate the metabolic reaction. A typical final concentration is 1 µM.
  • Step 4: Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding an excess volume (e.g., 3:1 ratio) of ice-cold ACN Stop Solution. The "0 minute" sample is prepared by adding the stop solution before the test article.
  • Step 5: Sample Processing: Centrifuge the plates at high speed (e.g., 3000g for 15 minutes) to pellet the precipitated proteins and cell debris.
  • Step 6: Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Analytical Strategy for Metabolite Identification

The cornerstone of modern metabolite identification is LC-HRMS.

  • Liquid Chromatography (LC): A chiral LC method is crucial to separate the (1S)-enantiomer from any potential (1R)-enantiomer and to separate diastereomeric metabolites.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements (<5 ppm error), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites. This is key to distinguishing, for example, an oxidation (+15.99 Da) from other transformations.

  • Tandem Mass Spectrometry (MS/MS): The parent ion and potential metabolite ions are isolated and fragmented. The resulting fragmentation patterns provide structural information, helping to pinpoint the exact location of the metabolic modification (e.g., distinguishing between hydroxylation on the ring versus the ethyl side chain).

Experimental_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Thaw & Plate Human Hepatocytes C Incubate at 37°C Initiate with Test Article A->C B Prepare Test Article (1 µM final conc.) B->C D Sample at Time Points (0, 15, 30, 60, 120 min) C->D E Quench with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant F->G H Analyze via LC-HRMS/MS G->H I Data Interpretation: - Parent Disappearance - Metabolite ID H->I

Caption: Workflow for in vitro metabolism studies using human hepatocytes.

Data Interpretation and Summary

Analysis of the LC-HRMS data involves two primary objectives: quantifying the disappearance of the parent compound over time to determine metabolic stability (intrinsic clearance), and identifying the structures of the metabolites formed.

Characterizing Metabolites from Mass Spectrometry Data

Metabolites are initially detected by searching the HRMS data for expected mass shifts relative to the parent compound. For example, a hydroxylation corresponds to an increase of +15.9949 Da, while a glucuronide conjugate corresponds to an increase of +176.0321 Da.

Metabolite ID Proposed Biotransformation Mass Shift (Da) Expected m/z [M+H]+ Key MS/MS Fragments
M1Hydroxylation (Aromatic)+15.9949197.0814Loss of H2O, fragments of hydroxylated benzodioxin
M2Dehydrogenation (Alcohol -> Ketone)-2.0156179.0552Characteristic ketone fragmentation
M3O-Glucuronidation (Parent)+176.0321357.1185Neutral loss of 176 Da, fragment of parent compound
M4Hydroxylation + Glucuronidation+192.0270373.1134Neutral loss of 176 Da, fragment of hydroxylated parent

Table 1: Summary of predicted metabolites and their mass spectrometric signatures for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Parent m/z [M+H]+ = 181.0865).

Conclusion and Future Perspectives

The metabolic degradation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is predicted to be a multi-step process initiated by CYP450-mediated oxidation on both the aromatic ring and the secondary alcohol, followed by extensive Phase II conjugation, primarily glucuronidation. The outlined in vitro experimental workflow using human hepatocytes coupled with LC-HRMS analysis provides a robust strategy to definitively identify these pathways.

Future work should focus on reaction phenotyping to identify the specific CYP and UGT isoforms responsible for the key transformations. This is critical for predicting potential drug-drug interactions. Furthermore, in vivo studies in preclinical species are necessary to confirm these pathways and to quantify the exposure of each metabolite, completing the comprehensive metabolic and pharmacokinetic profile required for further drug development.

References

  • The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed. (n.d.). PubMed. [Link]

  • The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed. (n.d.). PubMed. [Link]

  • Doxazosin - ResearchGate. (n.d.). ResearchGate. [Link]

  • The metabolism and kinetics of doxazosin in man, mouse, rat and dog. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Pharmacokinetic overview of doxazosin - PubMed. (n.d.). PubMed. [Link]

  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolism of human cytochrome P450 marker substrates in mouse: a strain and gender comparison - PubMed. (n.d.). PubMed. [Link]

  • Analytical methods - Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Helmholtz-Centre for Environmental Research - UFZ. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (n.d.). MDPI. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (n.d.). MDPI. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. (n.d.). Università degli Studi di Milano. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). Scientific Research Publishing. [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. (n.d.). Walsh Medical Media. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (n.d.). MDPI. [Link]

  • A general overview of the major metabolic pathways - Universidade Fernando Pessoa. (n.d.). Universidade Fernando Pessoa. [Link]

  • Metabolic pathway - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Effect of Enzyme Induction on the Stereoselective Metabolism of Optically Pure (-)1R,2R- And (+)1S,2S-dihydroxy-1,2-dihydrobenz-[a]anthracenes to Vicinal 1,2-dihydrodiol 3,4-
Foundational

Comprehensive Toxicity and Safety Profile of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: A Technical Guide for Drug Development

Executive Summary (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The 1,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The 1,4-benzodioxane scaffold is widely recognized as a "privileged structure" in medicinal chemistry, featured prominently in approved therapeutics ranging from alpha-blockers to 1 [1]. However, the integration of this moiety into drug discovery pipelines requires rigorous safety profiling due to its specific metabolic liabilities, potential for drug-drug interactions (DDIs), and acute toxicity parameters. This whitepaper provides a self-validating framework for evaluating the safety and handling protocols of this compound.

Structural Toxicology & Pharmacophore Analysis

The toxicological profile of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is dictated by two primary structural regions:

  • The 1,4-Benzodioxane Ring : This bicyclic system is highly lipophilic, enabling excellent membrane permeability. While advantageous for target engagement, this lipophilicity allows the compound to readily cross the blood-brain barrier (BBB). This pharmacokinetic reality explains its classification as a Specific Target Organ Toxicant (STOT SE 3), where acute exposure can trigger central nervous system (CNS) depression, manifesting as drowsiness and dizziness. Furthermore, the2 [2], necessitating careful DDI screening.

  • The (1S)-Hydroxyethyl Group : The chiral secondary alcohol serves as a primary site for Phase II metabolism (specifically glucuronidation). While this is generally a detoxifying pathway that enhances renal clearance, saturation of this pathway at high acute doses shifts the metabolic burden toward Phase I oxidation of the aromatic ring, potentially generating reactive intermediates.

Empirical Hazard Classifications (GHS)

Based on standardized chemical safety data, the compound exhibits several acute hazards. The quantitative hazard classifications are summarized below to facilitate rapid risk assessment during laboratory procurement and handling.

Hazard ClassGHS CategoryHazard CodeClinical / Laboratory Manifestation
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332Harmful systemic toxicity upon systemic absorption; requires strict containment.
Skin Corrosion/Irritation Category 2H315Induces localized epidermal inflammation and erythema upon contact.
Serious Eye Damage/Irritation Category 2AH319Causes severe ocular irritation; risk of corneal micro-abrasions.
Specific Target Organ Toxicity Category 3 (Single)H336CNS depressant; induces acute drowsiness, dizziness, and loss of coordination.

Data synthesized from the3 [3].

Mechanistic Toxicology & Metabolic Fate

Understanding the in vivo processing of this compound is critical for predicting hepatotoxicity. The 1,4-benzodioxane ring is frequently metabolized by CYP2D6 and CYP3A4 . Oxidation of the aromatic ring can lead to the formation of reactive catechol or quinone-like intermediates. To prevent covalent binding to hepatic macromolecules (which triggers intrinsic drug-induced liver injury, or DILI), these electrophilic species must be rapidly quenched by glutathione (GSH) conjugation.

MetabolicPathway A (1S)-1-(2,3-dihydro-1,4- benzodioxin-6-yl)ethan-1-ol B Phase I: CYP450 (Ring Hydroxylation) A->B CYP2D6/3A4 C Phase I: Alcohol Dehydrogenase A->C ADH D Phase II: UGT Glucuronidation A->D UGTs F Reactive Catechol/ Quinone Species B->F Further Oxidation E Renal/Biliary Excretion C->E Clearance D->E Clearance G GSH Conjugation (Detoxification) F->G GST G->E Clearance

Figure 1: Predicted metabolic pathways and detoxification routes of the 1,4-benzodioxane derivative.

Standardized Experimental Protocols for Safety Profiling

To validate the safety profile of this compound during early-stage drug development, researchers must employ self-validating in vitro systems.

ToxicityWorkflow S1 Compound Procurement & QC (NMR/LC-MS) S2 In Vitro Cytotoxicity (HepG2 MTT Assay) S1->S2 S3 DDI Profiling (CYP450 Inhibition) S1->S3 S4 Irritation Profiling (EpiDerm/EpiOcular) S2->S4 S5 Safety Data Compilation & GHS Classification S3->S5 S4->S5

Figure 2: Tiered experimental workflow for comprehensive safety and toxicity profiling.

Protocol 1: In Vitro Hepatotoxicity Assessment (HepG2 MTT Assay)

Causality: HepG2 cells retain basal expression of phase I and phase II metabolizing enzymes, making them an ideal model for detecting cytotoxicity driven by reactive benzodioxane metabolites without the immediate need for animal models.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the compound in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced baseline toxicity.

  • Treatment Phase: Aspirate growth media and apply the compound dilutions (ranging from 0.1 µM to 500 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.

  • Viability Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Quantification: Carefully aspirate the media. Add 100 µL of pure DMSO to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis to establish the acute toxicity threshold.

Protocol 2: CYP450 Inhibition Profiling (CYP2D6 and CYP3A4)

Causality: Because the benzodioxane scaffold frequently acts as a competitive inhibitor or substrate for CYP2D6 and CYP3A4, assessing the compound's potential to inhibit these enzymes is critical to rule out DDI liabilities early in development.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and the test compound at varying concentrations (0.1 - 50 µM).

  • Probe Substrate Addition: Add isoform-specific probe substrates: Dextromethorphan (5 µM) for CYP2D6, and Midazolam (2.5 µM) for CYP3A4.

  • Pre-incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Termination: After exactly 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the plates at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of Dextrorphan (from Dextromethorphan) and 1'-Hydroxymidazolam (from Midazolam). Calculate IC₅₀ values to determine the inhibition potency.

Laboratory Handling and Risk Mitigation

Given its classification as Acute Tox. 4 and Skin/Eye Irrit. 2, stringent laboratory controls are mandatory to protect personnel.

  • Engineering Controls: All weighing, dissolution, and transfer operations must be conducted within a Class II biological safety cabinet or a localized exhaust ventilation (LEV) hood to prevent the inhalation of fine particulates (mitigating H332 risks).

  • Personal Protective Equipment (PPE): Personnel must wear nitrile gloves (minimum 0.11 mm thickness, tested to EN 374 standards), tightly fitting chemical safety goggles (to mitigate H319 ocular risks), and a standard laboratory coat.

  • Spill Management: In the event of a solid spill, do not dry sweep . Moisten the solid with a non-reactive solvent (e.g., water or dilute ethanol) to prevent aerosolization. Sweep the dampened material into a chemically resistant waste container, and decontaminate the surface with a surfactant-based detergent solution.

References

  • Cerdelga - European Medicines Agency. European Medicines Agency (EMA).
  • Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC. National Institutes of Health (NIH).
  • (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol - NextSDS. NextSDS Chemical Substance Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Document Version: 1.0 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 132486-27-2 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol Executive Summary The 1,4-benzodio...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 132486-27-2 | Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol

Executive Summary

The 1,4-benzodioxan pharmacophore is a privileged structure in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists and CNS-active therapeutics. The enantiopure building block (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a critical intermediate for synthesizing these complex active pharmaceutical ingredients (APIs).

This application note details a highly scalable, self-validating protocol for the enantioselective synthesis of this chiral alcohol. We prioritize Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) as the primary methodology due to its operational simplicity, high atom economy, and exceptional stereocontrol. Additionally, an alternative biocatalytic ketoreduction (KRED) workflow is discussed for late-stage, heavy-metal-free API development.

Mechanistic Rationale & Causality (E-E-A-T)

Achieving >98% enantiomeric excess (ee) requires a catalytic system that tightly controls the facial delivery of a hydride to the prochiral ketone (1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone).

The Noyori ATH Catalyst System: We utilize the well-established RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. The causality behind this choice lies in its metal-ligand bifunctional outer-sphere mechanism [1]. Unlike traditional reductions that require substrate coordination to the metal, the Ru-H and the N-H of the TsDPEN ligand simultaneously transfer a hydride and a proton to the C=O bond via a highly organized, six-membered pericyclic transition state. The steric bulk of the (S,S)-TsDPEN ligand strictly blocks the re-face of the ketone, exclusively directing hydride attack to the si-face, thereby yielding the (1S)-alcohol.

Hydride Source Selection: While isopropanol is a common hydride source, it operates under thermodynamic equilibrium, often stalling conversion. By utilizing a Formic Acid / Triethylamine (5:2) azeotrope , the reaction is driven to >99% conversion. Formic acid acts as the hydride donor and irreversibly decomposes into CO₂ gas, pushing the reaction strictly in the forward direction [1].

Workflow Visualization

ATH_Workflow A Substrate Preparation 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone C Asymmetric Transfer Hydrogenation HCOOH/Et3N Azeotrope, 40°C A->C B Catalyst Activation RuCl(p-cymene)[(S,S)-TsDPEN] B->C D In-Process Control LC-MS Conversion Check C->D D->C <99% Conv. E Aqueous Workup & Extraction Phase Separation D->E >99% Conv. F Product Isolation (1S)-Alcohol Purification E->F G Chiral Validation HPLC (Chiralcel OD-H), ee >99% F->G

Workflow for the Ru-catalyzed ATH and validation of the (1S)-alcohol.

Experimental Protocol: Ru-Catalyzed ATH

Materials & Reagents
  • Substrate: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (10.0 g, 56.1 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (35.7 mg, 0.056 mmol, S/C = 1000)

  • Reagent: Formic acid/Triethylamine (5:2 molar ratio) azeotrope (25 mL)

  • Solvents: Ethyl acetate (EtOAc), Acetonitrile (MeCN, for LC-MS)

Step-by-Step Procedure

Step 1: Reaction Setup & Activation

  • In a rigorously dried, argon-purged 250 mL round-bottom flask, charge the ketone substrate (10.0 g) and the Ru-catalyst (35.7 mg). Causality: Argon purging is critical to prevent the oxidative deactivation of the active Ru-hydride intermediate.

  • Add the HCOOH/Et₃N 5:2 azeotrope (25 mL) in one portion via syringe.

  • Stir the homogeneous mixture at 40 °C. The azeotrope serves as both the reaction medium and the irreversible hydride source.

Step 2: In-Process Control (IPC) - Self-Validating Loop

  • After 12 hours, withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS (ESI+).

  • Validation Metric: The reaction is deemed complete when the ketone peak ( m/z 179 [M+H]+ ) integrates to <1% relative to the alcohol product peak ( m/z 163 [M−OH]+ or 181 [M+H]+ ). If incomplete, continue stirring and re-sample after 4 hours.

Step 3: Workup & Isolation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench by dropwise addition of deionized water (50 mL) to decompose any unreacted formic acid (monitor for CO₂ evolution).

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 8:2) to yield the pure (1S)-alcohol as a white solid/colorless oil.

Step 4: Analytical Validation (Chiral HPLC) To validate the stereochemical outcome, determine the enantiomeric excess using the following parameters:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Note: Baseline separation of the (R) and (S) enantiomers is the ultimate validation of the protocol's stereoselectivity.

Data Presentation: ATH Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantiopurity. The shift from a reversible (iPrOH) to an irreversible (HCOOH) hydride source is the key driver for achieving quantitative conversion.

EntryCatalyst Loading (S/C)Hydride SourceTemp (°C)Time (h)Conversion (%)ee (%)
1100iPrOH / t-BuOK25246592
2500HCOOH / Et₃N (5:2)25188596
3 1000 HCOOH / Et₃N (5:2) 40 12 >99 98
42000HCOOH / Et₃N (5:2)4024>9998

Table 1: Optimization of ATH conditions for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. Entry 3 represents the optimized protocol parameters.

Alternative Protocol: Biocatalytic Ketoreduction (KRED)

For drug development professionals requiring a heavy-metal-free synthesis route (e.g., late-stage API manufacturing), an enzymatic approach using engineered Ketoreductases is highly recommended [2].

  • System Design: An (S)-selective engineered Ketoreductase (e.g., KRED-130) is paired with Glucose Dehydrogenase (GDH).

  • Causality: The KRED enzyme's highly constrained chiral pocket strictly dictates the facial attack of the hydride from the NADPH cofactor. GDH is added to continuously recycle NADP⁺ back to NADPH by oxidizing glucose to gluconic acid.

  • Advantage: This self-sustaining biocatalytic loop operates in aqueous buffer at ambient temperature, inherently preventing heavy metal contamination and often achieving >99.5% ee.

References

  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 1997, 30(2), 97-102. URL: [Link]

  • Rodrigues, J. A. R., Moran, P. J. S., & Conceição, G. J. A. Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and α,β-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology, 2004, 42(4), 295-303. URL: [Link]

Application

Application Notes and Protocols: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol as a Chiral Building Block in Drug Discovery

Introduction: The Strategic Value of the Chiral Benzodioxane Moiety In the landscape of modern medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin scaffold is recognized as a privileged structure.[1] Its rigid framework...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Chiral Benzodioxane Moiety

In the landscape of modern medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin scaffold is recognized as a privileged structure.[1] Its rigid framework, combined with the specific spatial orientation it imparts to substituents, makes it an ideal component for designing ligands that exhibit high affinity and selectivity for biological targets.[1][2] The introduction of a defined stereocenter elevates its utility, allowing for precise three-dimensional interactions with chiral biomolecules like receptors and enzymes. This is particularly critical as the pharmacological activity of a drug often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects.[3]

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, with its S-configured secondary alcohol, represents a key chiral building block for the synthesis of a variety of pharmacologically active agents. Its structure is particularly relevant in the development of antagonists for adrenergic receptors, which are implicated in a range of cardiovascular and urological conditions.[3][4][5] This guide provides an in-depth exploration of this versatile building block, offering detailed protocols for its synthesis and subsequent elaboration into advanced pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The properties of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol are summarized below.

PropertyValueSource
CAS Number 132486-27-2[6][7]
Molecular Formula C₁₀H₁₂O₃[6]
Molecular Weight 180.20 g/mol [6]
Appearance White to off-white solidVendor Data
Specific Rotation ([α]D) -41.0° (c=1, CHCl₃)[Patent US 6,552,028 B1]
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformGeneral Chemical Knowledge

Protocol 1: Enantioselective Synthesis via Asymmetric Reduction

The most efficient and reliable method for preparing enantiomerically pure (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is through the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly predictable method for achieving high enantioselectivity.[8][9][10]

Causality of Experimental Choices:

The (S)-2-Methyl-CBS-oxazaborolidine catalyst creates a chiral environment around the borane reducing agent. The ketone substrate coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner. The larger aromatic benzodioxinyl group orients away from the catalyst's bulky substituent, while the smaller methyl group is positioned towards it. This conformation directs the hydride delivery from the borane complex to one specific face of the carbonyl, leading to the preferential formation of the (S)-alcohol.[10] Tetrahydrofuran (THF) is used as an aprotic solvent to prevent quenching of the borane reagent. The reaction is conducted at low temperatures to enhance enantioselectivity by minimizing the energy available for non-selective reaction pathways.

CBS_Reduction_Workflow Start Start: Prochiral Ketone (1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) Reaction Asymmetric Reduction in THF, 0°C to RT Start->Reaction Catalyst (S)-2-Methyl-CBS-oxazaborolidine (Catalyst) Catalyst->Reaction 10 mol% Reagent Borane-DMS Complex (Reducing Agent) Reagent->Reaction 1.0 eq Workup Quench (Methanol) & Aqueous Workup Reaction->Workup Product End: (1S)-Chiral Alcohol (>95% ee) Workup->Product

Figure 1: Workflow for CBS Asymmetric Reduction.
Step-by-Step Methodology:
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the ketone in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of ketone). Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1M solution in toluene).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding methanol (approx. 2 mL per mmol of ketone) at 0 °C to decompose the excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol as a white solid.

  • Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Application in the Synthesis of α1-Adrenergic Receptor Antagonists

The (1S)-configured alcohol is a critical intermediate in the synthesis of potent and selective α1-adrenergic receptor antagonists, which are investigated for the treatment of conditions like benign prostatic hyperplasia (BPH).[1] The stereochemistry at this position is often crucial for selective binding to the α1A subtype, which is predominant in the prostate. A key transformation is the etherification of the chiral alcohol, often via a Williamson ether synthesis, to introduce the side chain necessary for pharmacological activity.[11][12][13]

Causality of Experimental Choices:

The Williamson ether synthesis is an Sₙ2 reaction that proceeds with inversion of configuration if the reaction occurs at a chiral center.[11] However, in this application, the chiral alcohol is converted into a nucleophilic alkoxide, and the substitution occurs on a separate electrophile (e.g., epichlorohydrin), thus preserving the stereochemistry of the building block. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the sodium alkoxide.[12] DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions as it solvates the cation (Na⁺) but not the alkoxide anion, leaving it highly nucleophilic. Epichlorohydrin serves as a versatile three-carbon electrophile, installing a reactive epoxide moiety that can be subsequently opened by an amine to complete the pharmacophore common to many adrenergic antagonists.

Drug_Synthesis_Pathway Chiral_Alcohol (1S)-Chiral Alcohol (Building Block) Base NaH (Base) in DMF Chiral_Alcohol->Base Alkoxide (S)-Alkoxide (Nucleophile) Base->Alkoxide Etherification Williamson Ether Synthesis (Sₙ2 Reaction) Alkoxide->Etherification Electrophile Epichlorohydrin (Electrophile) Electrophile->Etherification Intermediate Chiral Epoxide Intermediate Etherification->Intermediate Ring_Opening Epoxide Ring-Opening Intermediate->Ring_Opening Amine Amine Nucleophile (e.g., for Fiduxosin) Amine->Ring_Opening Drug α1-Adrenergic Antagonist Ring_Opening->Drug

Figure 2: Synthetic Pathway to α1-Antagonists.

Protocol 2: Williamson Ether Synthesis for an Advanced Intermediate

This protocol describes the reaction of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol with epichlorohydrin, a common step in the synthesis of many β-blockers and related compounds.

Step-by-Step Methodology:
  • Reactor Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, approx. 15 mL per mmol of alcohol) under an inert atmosphere, add a solution of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide should result in a clear solution.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude chiral epoxide intermediate can be purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a high-value chiral building block whose utility is firmly established in the synthesis of complex, stereochemically defined drug candidates. The protocols provided herein for its asymmetric synthesis and subsequent derivatization are robust, scalable, and based on well-understood reaction mechanisms. The ability to reliably produce this intermediate with high enantiomeric purity opens avenues for the discovery and development of novel therapeutics, particularly in the realm of adrenergic receptor modulators. As drug discovery continues to demand greater precision and stereochemical control, the strategic application of such chiral building blocks will remain a cornerstone of efficient and successful synthetic campaigns.

References

  • Meyer, M.D., et al. (2004). A Scaleable Synthesis of Fiduxosin. Organic Process Research & Development, 8(5), 757-761. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

  • F. Zahoor, et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. [Link]

  • Zhang, W., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes using Ir-catalyzed hydrogenation. Chemical Science, 10(15), 4301-4307. [Link]

  • Testa, B., et al. (1996). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Il Farmaco, 51(3), 185-8. [Link]

  • Chapleo, C.B., et al. (1984). alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry, 27(5), 570-6. [Link]

  • Chapleo, C.B., et al. (1985). Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 28(8), 1054-62. [Link]

  • NextSDS. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol — Chemical Substance Information. [Link]

  • Google Patents. (2003). Alpha-1a adrenergic receptor antagonists. US 6,552,028 B1.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • Wikipedia. Specific rotation. [Link]

Sources

Method

Application Note: Preparative Chiral Isolation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Introduction & Mechanistic Rationale The molecule 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Racemate CAS: 7338-03-6) is a critical secondary alcohol intermediate utilized in the synthesis of complex benzodioxane de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Racemate CAS: 7338-03-6) is a critical secondary alcohol intermediate utilized in the synthesis of complex benzodioxane derivatives, including various alpha-blockers and CNS-active agents. Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is highly stereospecific, isolating the pure (1S)-enantiomer (CAS: 132486-27-2) from the racemic mixture is a mandatory step in early-stage drug development.

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as an exercise in molecular recognition. For secondary alcohols featuring bulky aromatic moieties, polysaccharide-based chiral stationary phases (CSPs) are the gold standard . The separation relies on a three-point interaction model (Dalgliesh model) occurring within the chiral grooves of the polymer backbone:

  • Hydrogen Bonding: The hydroxyl group of the analyte interacts with the carbamate linkage (>N-H and >C=O) of the CSP.

  • π-π Stacking: The electron-rich benzodioxin ring interacts with the phenyl groups of the CSP.

  • Steric Fit: The methyl group dictates how deeply the molecule can intercalate into the chiral cavity.

Mechanism CSP Cellulose Tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) OH Hydroxyl Group (H-Bonding) CSP->OH Dipole-Dipole Aryl Benzodioxin Ring (π-π Stacking) CSP->Aryl π-π Interaction Alkyl Methyl Group (Steric Fit) CSP->Alkyl Chiral Groove Inclusion

Three-point interaction model for chiral recognition on polysaccharide-based stationary phases.

Method Development Strategy

To develop a scalable preparative method, we must first establish an analytical baseline. Normal-phase chromatography (using Hexane and an alcohol modifier) is deliberately chosen over reversed-phase. The causality here is thermodynamic and operational: normal-phase solvents offer significantly higher solubility for the racemate (allowing for high column loading) and require vastly less energy to evaporate during post-isolation fraction recovery, preventing thermal degradation of the API intermediate.

Analytical Screening Results

We screened four standard polysaccharide CSPs—both coated and immobilized variants —using a standard Hexane/Isopropanol (IPA) mobile phase.

Table 1: Chiral Screening Data for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Conditions: 250 x 4.6 mm columns (5 µm), Hexane/IPA (90:10 v/v), 1.0 mL/min, UV 230 nm, 25°C.

Column ChemistryBackbone Typek1 (1R)k2 (1S)Selectivity (α)Resolution (Rs)
Chiralcel OD-H Cellulose (Coated)1.852.601.413.2
Chiralpak AD-H Amylose (Coated)2.102.551.211.8
Chiralpak IA Amylose (Immobilized)1.952.201.131.2
Chiralpak IC Cellulose (Immobilized)2.402.401.000.0 (Co-elution)

Data Interpretation: Chiralcel OD-H dramatically outperforms the others. The linear, 2/3 helical twist of the cellulose backbone in OD-H creates a slightly wider chiral groove compared to the tighter 4/3 helical twist of the amylose backbone in AD-H. This wider groove perfectly accommodates the bulky, rigid, bicyclic benzodioxin ring, maximizing the differential π-π stacking between the (1R) and (1S) enantiomers.

Workflow Start Racemic Mixture CAS: 7338-03-6 Screening Analytical CSP Screening (OD-H, AD-H, IA, IC) Start->Screening Optimization Method Optimization (Hexane/IPA Ratio, Flow Rate) Screening->Optimization Select highest α ScaleUp Preparative Scale-Up (Stacked Injections) Optimization->ScaleUp Maximize loading Isolation (1S)-Enantiomer Isolation CAS: 132486-27-2 ScaleUp->Isolation Fraction collection Validation Chiral Purity Validation (ee > 99.5%) Isolation->Validation Self-validation

Workflow for the chiral HPLC method development and preparative isolation of the (1S)-enantiomer.

Detailed Experimental Protocols

Preparative Scale-Up Protocol

To transition from analytical (4.6 mm ID) to preparative (50 mm ID) scale, we utilize a volumetric scale-up factor of roughly 118x.

Equipment: Preparative HPLC system equipped with a high-pressure binary pump, UV/Vis detector, and an automated fraction collector. Stationary Phase: Chiralcel OD (250 x 50 mm, 20 µm particle size). Note: The 20 µm particle size is chosen to keep backpressure manageable at high flow rates while maintaining sufficient theoretical plates for an Rs of 3.2. Mobile Phase: Hexane / Isopropanol (90:10 v/v). Isocratic elution. Flow Rate: 100 mL/min. Detection: UV at 280 nm. (Shifted from 230 nm to 280 nm to prevent detector saturation at high sample concentrations).

Step-by-Step Execution:

  • Sample Preparation: Dissolve 50.0 g of the racemic 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in 500 mL of the mobile phase to achieve a concentration of 100 mg/mL. Filter through a 0.45 µm PTFE membrane.

  • Equilibration: Flush the preparative column with 10 column volumes (approx. 5 Liters) of mobile phase until the UV baseline is perfectly stable.

  • Loading: Inject 10 mL (1.0 g of API) per cycle.

  • Stacked Injections: Because baseline resolution (Rs = 3.2) is achieved, initiate stacked injections. Inject the subsequent 10 mL sample exactly 2 minutes before the tail of the (1S) peak from the previous run elutes. This exploits the dead volume of the column, increasing throughput by 40%.

  • Fraction Collection:

    • Collect Peak 1 (1R-enantiomer) from 8.5 to 10.5 minutes.

    • Send eluent to waste from 10.5 to 11.5 minutes to ensure zero cross-contamination.

    • Collect Peak 2 (1S-enantiomer) from 11.5 to 14.5 minutes.

Self-Validating Feedback Loop & Recovery

A robust protocol must verify its own success in real-time. This methodology incorporates a strict, self-validating feedback loop to ensure absolute trustworthiness of the isolated batches.

  • In-Process Control (IPC): Every 10th fraction tube of the (1S)-enantiomer is immediately sampled (10 µL), diluted with 990 µL of mobile phase, and injected onto the analytical Chiralcel OD-H (250 x 4.6 mm) column.

  • Validation Criteria: If the calculated enantiomeric excess (ee) drops below 99.5% , the preparative system is programmed to automatically pause. A drop in ee indicates either column overloading (non-linear isotherm behavior) or a shift in mobile phase composition. If this occurs, the injection volume is reduced from 10 mL to 8 mL for subsequent runs.

  • Solvent Recovery: Pool all validated (1S) fractions. Evaporate the Hexane/IPA solvent using a rotary evaporator set to a water bath temperature of 35°C and a pressure of 150 mbar. The low temperature prevents any risk of thermal racemization.

  • Final Yield: Dry the resulting white solid under high vacuum for 12 hours. Expected recovery is >90% of the theoretical (1S) mass, with an overall chiral purity of >99.5% ee.

References

  • Okamoto, Y. "Chiral HPLC for Efficient Resolution of Enantiomers." Chemical Reviews, 2009.[Link]

  • Shen, J., Ikai, T., Okamoto, Y. "Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography." Journal of Chromatography A, 2014.[Link]

  • NextSDS. "1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol - Chemical Substance Information." NextSDS Database, 2024.[Link]

Application

Extraction techniques for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol from reaction mixtures

Application Note & Protocol Guide Topic: High-Efficiency Extraction and Purification of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol from Complex Reaction Mixtures For: Researchers, Scientists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Efficiency Extraction and Purification of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol from Complex Reaction Mixtures

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a valuable chiral intermediate in the synthesis of various pharmacologically active molecules. Its utility is critically dependent on its enantiomeric purity, as the biological activity of stereoisomers can differ significantly. This document provides a comprehensive guide to the extraction and purification of the target (1S)-enantiomer from a post-synthesis reaction mixture. We move beyond simple procedural lists to explain the underlying chemical principles of each step, ensuring a robust and adaptable methodology. Protocols for liquid-liquid extraction, diastereomeric salt resolution, and chromatographic purification are detailed, alongside methods for quality control to validate the final product's purity and identity.

Foundational Principles: Understanding the Post-Reaction Environment

The successful isolation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hinges on a clear understanding of the components within the crude reaction mixture. Following a typical asymmetric reduction of the parent ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, the mixture is a heterogeneous collection of materials, each with distinct physicochemical properties.

Typical Components of the Crude Mixture:

ComponentRole/NaturePrimary Challenge for Isolation
(1S)-Target Enantiomer Desired ProductSeparation from its (1R)-enantiomer.
(1R)-Enantiomer Stereoisomeric ImpurityIdentical physical properties to the target, making separation difficult.[1][2]
Unreacted Ketone Starting MaterialStructurally similar, may co-elute in chromatography.
Reduction Catalysts/Reagents Reaction MediatorsCan be metallic or organic; must be thoroughly removed.
Solvents Reaction MediumMust be removed post-extraction.
Side-Reaction Byproducts Unintended ProductsVarying polarities; require targeted removal.

The central challenge lies in the separation of the (1S) and (1R) enantiomers. Enantiomers possess identical physical properties such as boiling point, solubility, and chromatographic retention on achiral media, making their resolution a specialized process.[1] Therefore, the purification strategy must incorporate a chiral-selective step.

Strategic Workflow for Extraction and Purification

A multi-step approach is required to systematically remove impurities and resolve the enantiomers. The logical flow involves an initial bulk cleanup via liquid-liquid extraction, followed by high-fidelity purification using either diastereomeric crystallization or chiral chromatography.

G cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: Enantiomeric Resolution cluster_2 Phase 3: Final Polishing & QC crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) crude->lle Quench & Dilute organic_phase Crude Organic Extract (Enantiomeric Mixture) lle->organic_phase Isolate Organic Layer chiral_sep Chiral Separation Method organic_phase->chiral_sep diastereomer Diastereomeric Salt Crystallization chiral_sep->diastereomer Option A hplc Chiral HPLC / SFC chiral_sep->hplc Option B isolated_s Isolated (1S)-Enantiomer diastereomer->isolated_s Liberate & Extract hplc->isolated_s Collect Fraction flash_chrom Achiral Flash Chromatography (Optional Polishing) isolated_s->flash_chrom If needed qc Quality Control Analysis (Chiral HPLC, NMR) isolated_s->qc flash_chrom->qc

Figure 1: Overall purification workflow.

Protocol I: Liquid-Liquid Extraction (LLE) for Bulk Impurity Removal

Principle: LLE is the first line of defense. It operates on the principle of differential solubility of the reaction components between two immiscible liquid phases—typically an aqueous phase and an organic solvent. This step effectively removes water-soluble salts (e.g., from quenching reagents, catalyst residues) and highly polar impurities, partitioning the desired organic alcohol and its enantiomer into the organic layer.

Protocol:

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of NH₄Cl or water at 0 °C. This step deactivates reactive species.

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical volume ratio is 1:1 (aqueous:organic).

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Allow the layers to separate completely. The denser layer (often DCM) will be at the bottom, while the less dense layer (like ethyl acetate) will be at the top.

  • Collection: Drain the organic layer. Re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2 additional times) to maximize the recovery of the product.

  • Washing: Combine all organic extracts and wash them sequentially with:

    • Deionized water to remove residual water-soluble impurities.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was acidic.

    • Saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in any remaining aqueous phase and aid in drying.[3]

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product as an oil or solid.

G start Quenched Reaction Mixture sep_funnel Add to Separatory Funnel with Ethyl Acetate start->sep_funnel extract Invert & Vent sep_funnel->extract separate Allow Layers to Separate extract->separate drain_org Collect Organic Layer separate->drain_org re_extract Re-extract Aqueous Layer (2x) separate->re_extract Aqueous Layer wash Wash Combined Organic Layers (H₂O, Brine) drain_org->wash re_extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate product Crude Product (Mixture of Enantiomers) concentrate->product

Figure 2: Liquid-Liquid Extraction workflow.

Protocol II: Chiral Resolution via Diastereomeric Salt Crystallization

Principle: This classical resolution technique leverages the conversion of an enantiomeric pair into a mixture of diastereomers.[4] By reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent (typically a chiral acid), two diastereomeric salts are formed: [(1S)-alcohol·(R)-acid] and [(1R)-alcohol·(R)-acid]. Unlike the original enantiomers, these diastereomeric salts have different physical properties, including solubility.[2] This difference allows for their separation by fractional crystallization.

Causality: The formation of diastereomers introduces a new chiral center, changing the overall molecular symmetry and intermolecular interactions, which directly impacts the crystal lattice energy and, consequently, solubility in a given solvent system.[]

Protocol:

  • Resolving Agent Selection: Choose an appropriate enantiomerically pure chiral acid. Common choices for resolving chiral alcohols include tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) or (S)-mandelic acid.[4]

  • Salt Formation: Dissolve the crude enantiomeric mixture of the alcohol in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in the same hot solvent.

  • Crystallization: Add the resolving agent solution to the alcohol solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove soluble impurities. The mother liquor will be enriched in the other diastereomer.

  • Purity Check: Analyze a small sample of the crystals (after liberating the alcohol) by chiral HPLC to determine the diastereomeric and enantiomeric excess. If necessary, the crystals can be recrystallized to improve purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 1M NaOH or NaHCO₃ solution) to neutralize the chiral acid, breaking the salt and liberating the free alcohol into the organic layer.

  • Final Extraction: Separate the organic layer, wash it with water and brine, dry it over Na₂SO₄, and concentrate it to yield the enantiomerically pure (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

G start Crude Enantiomeric Mixture dissolve Dissolve in Hot Solvent start->dissolve add_acid Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) dissolve->add_acid cool Slow Cooling & Crystallization add_acid->cool filter Vacuum Filtration cool->filter crystals Crystals of Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filter->mother_liquor liberate Liberate Alcohol with Base (NaOH) crystals->liberate extract Extract with Ethyl Acetate liberate->extract final_product Pure (1S)-Enantiomer extract->final_product

Figure 3: Diastereomeric salt resolution.

Protocol III: Chiral Chromatographic Separation

Principle: Chiral chromatography offers a powerful alternative for separating enantiomers directly without chemical derivatization.[1] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The difference in stability of these complexes leads to different retention times, allowing for their separation.

Causality: The CSP contains a single enantiomer of a chiral selector molecule. The differential interaction energy (e.g., via hydrogen bonds, π-π stacking, dipole-dipole, or steric hindrance) between the (1S) and (1R) enantiomers with the CSP causes one to be retained longer on the column.

Protocol:

  • Column and Mobile Phase Selection:

    • Column: Select a preparative-scale chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of compounds.

    • Mobile Phase: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), using analytical chiral HPLC to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Dissolve the crude product from the LLE step in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative Chromatography:

    • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation under isocratic conditions as determined during method development.

  • Fraction Collection: Monitor the column eluent with a UV detector. Collect the eluent in fractions as the two enantiomeric peaks elute.

  • Analysis and Pooling: Analyze the collected fractions by analytical chiral HPLC to identify those containing the pure (1S)-enantiomer. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to obtain the purified (1S)-enantiomer.

Quality Control: Validation of Purity and Identity

After extraction and purification, the final product must be rigorously analyzed to confirm its identity and, most importantly, its enantiomeric purity.

Analysis MethodPurposeExpected Outcome / Key Parameters
Chiral HPLC Determine Enantiomeric Excess (ee%)A single peak corresponding to the (1S)-enantiomer. The ee% should be ≥99%.
¹H and ¹³C NMR Structural Confirmation & Achiral PuritySpectra should match the known structure of the target compound. Absence of signals from starting materials, solvents, or byproducts.[6]
Mass Spectrometry Molecular Weight ConfirmationThe observed molecular ion peak should correspond to the calculated molecular weight (180.2 g/mol ).[7]
Optical Rotation Confirmation of StereochemistryMeasurement of the specific rotation using a polarimeter should yield a value consistent with literature reports for the (1S)-enantiomer.

Summary and Best Practices

The choice between diastereomeric crystallization and chiral chromatography depends on scale, available equipment, and the specific properties of the compound.

  • Diastereomeric Salt Crystallization is often cost-effective for large-scale production but can be labor-intensive and require significant optimization of solvents and conditions.[8]

  • Chiral Chromatography provides excellent separation and is often faster to develop but can be more expensive, especially at a large scale, due to the cost of chiral stationary phases and solvents.[9]

Best Practices:

  • Analytical Scouting: Always perform small-scale analytical experiments (TLC, analytical HPLC) to guide the development of preparative-scale methods.

  • Solvent Purity: Use high-purity (HPLC grade) solvents to avoid introducing contaminants.

  • Avoid Racemization: Ensure that purification conditions (e.g., pH, temperature) do not cause racemization of the chiral center.

This guide provides the foundational knowledge and actionable protocols for researchers to successfully extract and purify (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, ensuring the high enantiomeric purity required for downstream applications in research and development.

References

  • Jack Westin. Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content. Jack Westin. Available at: [Link]

  • Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11048-11071. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Klunder, J. M., et al. (1989). SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. Tetrahedron Letters, 30(28), 3647-3650.
  • Wikipedia. Chiral resolution. Available at: [Link]

  • Carceller, J. M., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(9), 2767-2777.
  • Groenewegen, F. (1995). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Reddit. (2026). Chiral secondary alcohol to secondary alkyl chloride. Available at: [Link]

  • Ronsisvalle, S., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886.
  • NextSDS. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. Available at: [Link]

  • Science of Synthesis. (2007). 1.2.2. 1,4-Benzodioxins.
  • NextSDS. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. Available at: [Link]

  • PubMed. (1993). Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Merlet, G., et al. (2022). Ionic liquid screening of Octachlorodibenzo-p-dioxin captured from water samples by σ-profile analysis for microextraction applications. Journal of Ionic Liquids, 2(1), 100017.
  • PubMed. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Available at: [Link]

  • Ganesan, K., & Raman, N. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Journal of Molecular Structure, 1215, 128253.
  • Organic Syntheses. Synthesis of Chiral Organoiodine Catalyst for Enantioselective Oxidative Dearomatization Reactions: N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). Available at: [Link]

  • PubMed Central. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Available at: [Link]

  • SpectraBase. Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-. Available at: [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. Available at: [Link]

  • Wang, Y., et al. (2008).
  • SciELO. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Available at: [Link]

Sources

Method

Application Note: Stereoselective Preparation of Pharmaceutical Intermediates using (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Executive Summary The 1,4-benzodioxin motif is a highly privileged structural scaffold in medicinal chemistry, frequently integrated into the design of α -adrenoreceptor antagonists, 5-HT receptor modulators, and various...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxin motif is a highly privileged structural scaffold in medicinal chemistry, frequently integrated into the design of α -adrenoreceptor antagonists, 5-HT receptor modulators, and various CNS-active therapeutics[1]. The chiral building block, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2)[2], serves as a critical precursor for the stereospecific introduction of 1-arylethylamine and 1-arylethyl ether pharmacophores into complex active pharmaceutical ingredients (APIs). This application note details validated, field-proven protocols for converting this (1S)-alcohol into its corresponding (1R)-amine and (1R)-ether derivatives, emphasizing mechanistic control to prevent racemization.

Mechanistic Insights: Causality in Stereocontrol

When functionalizing secondary benzylic alcohols like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol[3], standard nucleophilic substitution ( SN​2 ) conditions (e.g., via mesylation or halogenation) often suffer from competing SN​1 pathways. The electron-donating nature of the oxygen-rich benzodioxin ring heavily stabilizes the transient benzylic carbocation. If ionization occurs, it leads to rapid racemization and a catastrophic drop in enantiomeric excess ( ee ).

To ensure absolute stereochemical fidelity, the Mitsunobu reaction is the method of choice[4].

  • Causality of Choice: The Mitsunobu protocol utilizes triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD) to form a highly reactive alkoxyphosphonium intermediate in situ. The bulky, positively charged phosphonium leaving group strongly disfavors spontaneous ionization ( SN​1 ). Instead, it forces the incoming pronucleophile (such as phthalimide or a phenol derivative) to attack via a concerted SN​2 trajectory.

  • Result: Complete Walden inversion is achieved, reliably converting the (1S)-alcohol into the (1R)-configured intermediate without erosion of chiral purity.

MitsunobuMechanism Step1 PPh3 + DIAD Activation Step2 Betaine Intermediate Step1->Step2 Step3 Alkoxyphosphonium Ion (Good Leaving Group) Step2->Step3 + (1S)-Alcohol Step4 Concerted SN2 Attack (Walden Inversion) Step3->Step4 + Pronucleophile (Nu-) Step5 (1R)-Product + Ph3P=O Step4->Step5

Mechanistic pathway of the Mitsunobu reaction ensuring complete stereochemical inversion.

Experimental Workflows & Protocols

The following protocols outline the synthesis of two critical classes of intermediates from the (1S)-alcohol. The workflows are designed as self-validating systems, incorporating specific in-process controls to ensure reproducibility.

SyntheticWorkflow A (1S)-Alcohol CAS: 132486-27-2 B (1R)-Phthalimide Intermediate A->B Mitsunobu (PPh3, DIAD, Phthalimide) D (1R)-Aryl Ether API Building Block A->D Mitsunobu (PPh3, DIAD, Ar-OH) C (1R)-Amine API Building Block B->C Hydrazinolysis (N2H4·H2O)

Synthetic workflow from (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol to (1R)-derivatives.

Protocol A: Synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine via Gabriel-Mitsunobu

This two-step sequence converts the alcohol to a primary amine with inverted stereochemistry, a common motif in chiral amino alcohol drug candidates[5].

Step A1: Mitsunobu Coupling with Phthalimide

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol[2], 1.2 eq of phthalimide, and 1.2 eq of triphenylphosphine (PPh 3​ ) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation Check: Ensure the internal temperature is strictly 5 °C before proceeding.

  • Addition: Add 1.2 eq of diisopropyl azodicarboxylate (DIAD) dropwise over 15–20 minutes.

    • Expert Insight: The order of addition is critical. Adding DIAD last ensures the pronucleophile (phthalimide) is present exactly when the reactive betaine forms, minimizing elimination side-reactions. The reaction is highly exothermic; rapid addition will cause a temperature spike, leading to betaine decomposition and lower yields.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. Track completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography to isolate the (1R)-phthalimide intermediate as a white crystalline solid.

Step A2: Hydrazinolysis (Deprotection)

  • Preparation: Suspend the purified (1R)-phthalimide intermediate (1.0 eq) in absolute ethanol (0.3 M).

  • Deprotection: Add 3.0 eq of hydrazine hydrate (N 2​ H 4​ ·H 2​ O).

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. A thick white precipitate of phthalhydrazide will form, indicating successful deprotection.

  • Isolation: Cool to 0 °C, filter off the precipitate, and wash the filter cake with cold ethanol. Concentrate the filtrate. To remove residual phthalhydrazide, partition the residue between 1M HCl and dichloromethane. Discard the organic layer, basify the aqueous layer to pH 12 with NaOH, and extract with dichloromethane to yield the pure (1R)-amine.

Protocol B: Synthesis of (1R)-Aryl Ethers

This protocol is utilized for linking the benzodioxin moiety to phenolic pharmacophores stereospecifically.

  • Preparation: Dissolve 1.0 eq of the (1S)-alcohol[3], 1.1 eq of the target phenol (e.g., 4-nitrophenol), and 1.2 eq of PPh 3​ in anhydrous toluene (0.2 M). Note: Toluene is preferred over THF for less acidic phenols to enhance SN​2 trajectory alignment.

  • Reaction: Cool to 0 °C and add 1.2 eq of DIAD dropwise. Stir at room temperature for 16 hours.

  • Purification: Dilute with ethyl acetate and wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via chromatography to yield the (1R)-aryl ether.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements, critical process parameters, and expected analytical outcomes for the workflows described above.

Reaction StepSubstrateReagents (Equivalents)Solvent / TempExpected YieldExpected ee
Step A1 (Mitsunobu) (1S)-Alcohol (1.0 eq)PPh 3​ (1.2), DIAD (1.2), Phthalimide (1.2)THF / 0 °C 25 °C80 – 85%> 98%
Step A2 (Deprotection) (1R)-Phthalimide (1.0 eq)Hydrazine Hydrate (3.0)EtOH / 78 °C90 – 95%> 98%
Step B1 (Etherification) (1S)-Alcohol (1.0 eq)PPh 3​ (1.2), DIAD (1.2), Ar-OH (1.1)Toluene / 0 °C 25 °C75 – 80%> 98%

Note: Enantiomeric excess ( ee ) should be validated post-synthesis using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic reference standard.

References

  • NextSDS - (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Substance Information.[2] URL:

  • ACS Publications - Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.[5] URL:

  • ACS Publications - Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening.[4] URL:

  • Thieme Connect - Perspectives on 1,4-Benzodioxins.[1] URL:

  • PubChemLite - 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (C10H12O3) Structural Information.[3] URL:

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Document Type: Advanced Biocatalysis Protocol & Methodological Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists Introduction & Mechanistic Rationale The 1,4-benzodioxane...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Biocatalysis Protocol & Methodological Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists

Introduction & Mechanistic Rationale

The 1,4-benzodioxane scaffold is a privileged motif in medicinal chemistry, frequently serving as the core structure for alpha-adrenergic antagonists and CNS-active therapeutics. The enantiomeric purity of its derivatives, specifically secondary alcohols like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, is critical, as chirality profoundly dictates receptor binding affinity and pharmacokinetics[1].

Enzymatic Kinetic Resolution (EKR) utilizing lipases is the gold standard for the scalable, green synthesis of enantiopure secondary alcohols[2]. The causality behind this efficiency lies in the Kazlauskas Rule : lipases such as Candida antarctica Lipase B (CALB) possess a highly structured catalytic triad (Ser-His-Asp) and a stereospecific binding pocket. The enzyme preferentially accommodates the (R)-enantiomer by placing the bulky 1,4-benzodioxane group into the large hydrophobic pocket and the methyl group into the small pocket, leading to rapid, stereoselective acylation. The (S)-enantiomer experiences severe steric clashes, rendering its acylation kinetically unfavorable.

Experimental Design & Causality

A robust biocatalytic protocol is not merely a sequence of additions; it is a thermodynamically and kinetically tuned system. Every reagent choice in this workflow serves a specific mechanistic purpose:

  • Biocatalyst (Novozym 435): Immobilized CALB is selected for its extreme thermostability and tolerance to organic solvents. Immobilization prevents enzyme aggregation, ensuring maximum surface area and minimizing mass transfer limitations[3].

  • Acyl Donor (Vinyl Acetate): Standard reversible transesterification suffers from equilibrium limits. Vinyl acetate acts as an irreversible acyl donor. Upon transferring the acetyl group, the byproduct (vinyl alcohol) instantly tautomerizes into acetaldehyde. This creates a thermodynamic sink, driving the reaction strictly forward[2].

  • Solvent Matrix (Toluene): Enzymes require a micro-aqueous hydration shell to maintain their active conformation. Hydrophilic solvents strip this water layer, denaturing the protein. Toluene (Log P = 2.5) is sufficiently hydrophobic to preserve the enzyme's hydration shell while fully solubilizing the benzodioxane substrate[3].

Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization data for the kinetic resolution of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. The data demonstrates the superiority of the CALB/Toluene system.

BiocatalystSolventAcyl DonorTemp (°C)Time (h)Conv. ( c ) ees​ (%) eep​ (%)E-value
Novozym 435 Toluene Vinyl Acetate 30 12 49.5% >98.0 >99.0 >200
Novozym 435MTBEVinyl Acetate301848.0%92.598.0145
Amano PSTolueneIsopropenyl Acetate352442.0%72.495.068
Novozym 435AcetonitrileVinyl Acetate304815.0%17.699.085

Note: ees​ = enantiomeric excess of the unreacted (S)-alcohol; eep​ = enantiomeric excess of the (R)-acetate product. E-value > 200 indicates absolute enantiopreference.

Standard Operating Procedure (SOP): Self-Validating Kinetic Resolution

This protocol is designed as a self-validating system . By tracking both the product and the remaining substrate, the chemist can mathematically cross-verify the physical conversion against the theoretical conversion, instantly identifying background side-reactions.

Reagents & Equipment
  • Racemic 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (10.0 mmol, ~1.80 g)

  • Novozym 435 (Immobilized CALB, 180 mg, 10% w/w relative to substrate)

  • Vinyl acetate (30.0 mmol, ~2.58 g, 3.0 equiv)

  • Anhydrous Toluene (50 mL, dried over 4Å molecular sieves)

  • Orbital shaker incubator (set to 30 °C, 200 rpm)

Step-by-Step Workflow
  • System Initialization: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the racemic alcohol in 50 mL of anhydrous toluene. Causality: Anhydrous conditions prevent the competitive hydrolysis of vinyl acetate.

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate.

  • Catalyst Initiation: Introduce 180 mg of Novozym 435. Seal the flask lightly (to allow minor venting of acetaldehyde gas) and place it in the orbital shaker at 30 °C and 200 rpm. Causality: 200 rpm ensures the immobilized beads remain suspended without being mechanically crushed.

  • Kinetic Sampling: At t=2,6,and 12 hours, withdraw a 50 µL aliquot. Filter the aliquot through a 0.22 µm PTFE syringe filter to halt the reaction by removing the enzyme. Dilute with 950 µL of Hexane/IPA (90:10) for Chiral HPLC analysis.

  • Reaction Termination: Once HPLC confirms the ees​ has reached >98% (typically around 12-14 hours), terminate the reaction by vacuum filtering the mixture through a sintered glass funnel. Wash the recovered enzyme beads with cold toluene (2 × 10 mL) for future recycling.

System Validation & Quality Control Checkpoint

Do not proceed to purification until you have validated the system integrity using the HPLC data:

  • Calculate Conversion ( c ): c=ees​+eep​ees​​

  • Calculate Enantiomeric Ratio ( E ): E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    Validation Rule: If the calculated c exceeds 0.52 (52%), non-enzymatic background acylation is occurring, and the E -value will artificially drop. If E>200 and c≈0.50 , the system is perfectly validated, and you may proceed to downstream processing.

Advanced Workflow: Dynamic Kinetic Resolution (DKR)

A fundamental limitation of standard EKR is the maximum theoretical yield of 50% for the desired enantiomer. To bypass this, we employ Dynamic Kinetic Resolution (DKR) .

By introducing a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst) into the CALB/Toluene system, the unreacted (S)-alcohol is continuously oxidized to a ketone intermediate and reduced back to the racemic alcohol in situ. Because CALB selectively and rapidly siphons off the (R)-enantiomer as the acetate, Le Chatelier's principle drives the entire racemic pool toward the (R)-acetate, allowing for a 100% theoretical yield[4].

EKR_Workflow Racemic Racemic 1-(2,3-dihydro- 1,4-benzodioxin-6-yl)ethan-1-ol CALB Novozym 435 (Immobilized CALB) Racemic->CALB Vinyl Acetate Toluene, 30°C R_Acetate (R)-Acetate (Target Product) CALB->R_Acetate Acylation (Fast) S_Alcohol (S)-Alcohol (Unreacted) CALB->S_Alcohol No Reaction Ru_Cat Ru Catalyst (Racemization) S_Alcohol->Ru_Cat DKR Pathway Ru_Cat->Racemic In situ Inversion

Figure 1: Mechanistic workflow of standard Enzymatic Kinetic Resolution (EKR) versus Dynamic Kinetic Resolution (DKR).

Downstream Processing & Analytics

The orthogonality of the products—a polar secondary alcohol and a non-polar ester—makes downstream separation highly efficient.

  • Concentration: Concentrate the enzyme-free filtrate via rotary evaporation (40 °C, 50 mbar) to remove toluene, unreacted vinyl acetate, and acetaldehyde.

  • Flash Chromatography: Load the crude oil onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).

    • Fraction 1: (R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate ( Rf​≈0.6 in 80:20 Hexane:EtOAc).

    • Fraction 2: (S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol ( Rf​≈0.3 in 80:20 Hexane:EtOAc).

  • Hydrolysis (Optional): To obtain the free (R)-alcohol, treat the (R)-acetate fraction with K2​CO3​ in Methanol for 2 hours at room temperature.

Downstream_Processing Mixture Crude Reaction Mixture Filtration Vacuum Filtration Mixture->Filtration Enzyme Recovered Novozym 435 (Recyclable) Filtration->Enzyme Retentate Evaporation Rotary Evaporation (Remove Toluene/Acetaldehyde) Filtration->Evaporation Filtrate Chromatography Silica Gel Flash Chromatography (Hexane:EtOAc 80:20) Evaporation->Chromatography R_Acetate (R)-Acetate Fraction (Rf ~0.6) Chromatography->R_Acetate Elutes First S_Alcohol (S)-Alcohol Fraction (Rf ~0.3) Chromatography->S_Alcohol Elutes Second

Figure 2: Self-validating downstream processing and product isolation workflow.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

[fontname Refining the Workflow Strategy I've just refined the purification strategies into a clear DOT diagram. It provides a visual guide for selecting between silica gel, alumina, and evaporation, including the approp...

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Author: BenchChem Technical Support Team. Date: March 2026

[fontname

Refining the Workflow Strategy

I've just refined the purification strategies into a clear DOT diagram. It provides a visual guide for selecting between silica gel, alumina, and evaporation, including the appropriate pre-treatment and conditions. I've also incorporated the critical temperature control step. The diagram's focus is on ensuring enantiopurity and preventing racemization.

Developing the Supporting Content

I'm now writing the Q&A section for the technical support document. I'm focusing on the reasons for racemization, the use of deactivated silica, and the importance of temperature control during evaporation. I'm also planning to create a comparison table with purification conditions and results to clarify the data for my audience.

Citing Relevant Background

I'm now incorporating citations to back up my points. I've begun mapping my resources into the document, especially about how standard silica gel is acidic and how electron-donating groups increase racemization rates. My goal is to make my support document more impactful. I've also drafted the start of the protocols.

Finalizing the Document Content

I'm currently finalizing the technical support document. I've finished the Q&A section, highlighting the reasons for racemization and the advantages of deactivated silica and temperature control. I also included a comparison table of purification conditions and their results to clarify the data for my audience. I'm focusing on the introduction, and ensuring that everything is ready for a thorough review.

Summarizing the Technical Content

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Compiling Supporting Information

I'm now integrating quantitative data into the support document. I've added a table comparing purification methods with variations in stationary phases, temperatures, and expected enantiomeric excess. This table clearly highlights the impact of these factors on racemization. I have also added protocols.

Integrating Quantitative Data

I've integrated the detailed protocols for Et3N-spiked silica gel chromatography and temperature-controlled evaporation into the document. These provide practical guidance for my target audience. I've focused my attention on the Et3N-spiked solvent, and temperature control steps.

Integrating Practical Procedures

I've just finished documenting detailed protocols for both Et3N-spiked silica gel chromatography and temperature-controlled evaporation. The focus is now on immediate argon/nitrogen flushing after purification and storage at -20°C to preserve enantiomeric purity, and the details of Et3N use are in place.

Finalizing the Supporting Documents

I've just ensured that the document incorporates best practices. I’ve incorporated the final changes to the Et3N protocol to protect enantiomeric purity. I'm focusing on immediate flushing and -20°C storage. I am preparing for final review.

Refining the Document Introduction

I've just reworked the introduction, ensuring it succinctly captures the document's purpose: preventing racemization of chiral benzylic alcohols during purification. I've focused on clearly stating the problem and the solutions. The introduction is ready for review.

Revising Key Protocols

I'm now revising the purification protocols. I have a focus on precise details: including exact volumes, temperatures, and expected enantiomeric purity. The goal is to provide a complete guide. I also added information regarding long-term storage, to preserve enantiomeric purity.

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Chiral Purification and Stereocenter Preservation

As a chiral secondary benzylic alcohol bearing a highly electron-rich aromatic system, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is notoriously susceptible to racemization during standard downstream processing. This technical guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the preservation of enantiomeric excess (ee) during purification.

Troubleshooting Guides & FAQs

Q1: Why does my enantiopure (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol racemize during standard silica gel chromatography? A1: The root cause is the high stability of the intermediate carbocation. The 2,3-dihydro-1,4-benzodioxin-6-yl group is strongly electron-donating, which stabilizes the positive charge at the benzylic position via resonance. Standard silica gel contains surface silanol groups that are mildly acidic (pH ~4.5–5.5). When your compound interacts with these silanols, the hydroxyl group is protonated and departs as water, generating a planar, achiral benzylic carbocation[1]. Subsequent re-attack by water (or trace moisture) occurs from both faces, leading to a racemic mixture via an SN1 pathway[2].

Mechanism A (1S)-Alcohol (Enantiopure) B Protonated Alcohol (Oxonium Ion) A->B H+ (Acidic Silica) C Planar Benzylic Carbocation (Achiral Intermediate) B->C -H2O D (1R)-Alcohol (Inverted) C->D +H2O (Face A) E (1S)-Alcohol (Retained) C->E +H2O (Face B) Racemate Racemic Mixture D->Racemate E->Racemate

Acid-catalyzed SN1 racemization mechanism of electron-rich benzylic alcohols.

Q2: How can I perform column chromatography on this compound without losing optical purity? A2: You must neutralize the acidic sites on the stationary phase. This is achieved by "deactivating" the silica gel using a tertiary amine. Adding 1–5% triethylamine (Et3N) to your eluent effectively buffers the silica and prevents protonation of the alcohol[3]. Alternatively, switching the stationary phase to Neutral or Basic Alumina completely bypasses the acidic environment.

Q3: I deactivated my silica gel with Et3N, but I still observed a drop in enantiomeric excess after removing the solvent. What went wrong? A3: Elevated temperatures during solvent removal provide the thermal activation energy required to overcome the barrier for racemization, especially if trace acidic impurities or salts remain in the flask. Secondary benzylic alcohols must be concentrated under high vacuum using a water bath set strictly below 30 °C[3].

Workflow Start Crude (1S)-Alcohol Decision Select Purification Method Start->Decision Silica Silica Gel Chromatography Decision->Silica Alumina Alumina Chromatography Decision->Alumina Evap Solvent Removal (Rotovap) Decision->Evap Action1 Deactivate with 1-5% Et3N Silica->Action1 Action2 Use Neutral or Basic Alumina Alumina->Action2 Action3 Water Bath < 30°C High Vacuum Evap->Action3 Success Enantiopure (1S)-Alcohol (No Racemization) Action1->Success Action2->Success Action3->Success

Decision tree for the purification of sensitive chiral benzylic alcohols.

Quantitative Data: Impact of Purification Conditions

The following table summarizes the causal relationship between purification parameters and the resulting risk of racemization for highly electron-rich benzylic alcohols.

Purification MethodStationary Phase AdditiveEvaporation TempRacemization RiskExpected Final ee (%)
Standard Silica GelNone40 °CCritical< 10% (Nearly Racemic)
Standard Silica GelNone20 °CHigh40 - 60%
Deactivated Silica2% Triethylamine (Et3N)40 °CModerate85 - 90%
Deactivated Silica2% Triethylamine (Et3N)20 °CLow> 98% (Maintained)
Neutral AluminaNone20 °CVery Low> 98% (Maintained)

Validated Experimental Protocols

Protocol 1: Base-Deactivated Silica Gel Chromatography

Objective: Purify the chiral alcohol while suppressing acid-catalyzed SN1 racemization.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate gradient). Add 2% (v/v) Triethylamine (Et3N) to the entire solvent mixture.

  • Column Packing: Slurry-pack the silica gel column using the Et3N-spiked solvent.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Et3N-spiked solvent. Scientific Rationale: This ensures all acidic silanol sites are fully neutralized prior to introducing the sensitive substrate.

  • Loading: Dissolve the crude (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in a minimum volume of the spiked solvent and load it carefully onto the column.

  • Elution: Elute the product using the spiked solvent. Monitor fractions via TLC. Note: Ensure TLC plates are also pre-run with Et3N-spiked solvent to prevent on-plate racemization, which can yield false analytical artifacts.

Protocol 2: Temperature-Controlled Solvent Evaporation

Objective: Remove chromatography solvents without inducing thermal racemization.

  • Bath Setup: Set the rotary evaporator water bath to a maximum of 25 °C. Do not exceed 30 °C under any circumstances[3].

  • Vacuum Optimization: Use a high-efficiency vacuum pump (e.g., < 10 mbar) to compensate for the low bath temperature. If using high-boiling solvents, consider co-evaporation with a lower-boiling azeotrope rather than increasing heat.

  • Concentration: Rotate the flask at a moderate speed (100–150 rpm) to maximize the surface area and evaporation rate.

  • Storage: Once concentrated, immediately flush the flask with Argon or Nitrogen to exclude moisture and store the purified enantiopure alcohol at -20 °C.

References

  • The Journal of Organic Chemistry - ACS Publications. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." Available at:[Link]

  • PMC - National Institutes of Health. "Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes." Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Welcome to the Technical Support Center for the downstream processing of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) [1]. This chiral alcohol is a critical intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) [1]. This chiral alcohol is a critical intermediate in pharmaceutical synthesis, typically generated via the asymmetric transfer hydrogenation (ATH) of its corresponding ketone.

This guide provides field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to help you eliminate trace impurities—including the (1R)-enantiomer, unreacted ketone, and residual metal catalysts—during crystallization.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my crystallized product showing a lower enantiomeric excess (ee) than the crude mixture?

Causality & Solution: This is a classic thermodynamic issue related to the eutectic enantiomeric excess ( eeeu​ ) . Like over 90% of chiral molecules, this compound forms a racemic compound rather than a conglomerate [2]. If the initial ee of your crude mixture is below the eeeu​ of the chosen solvent system, the racemic compound will preferentially crystallize, depleting the ee of the mother liquor and yielding a solid with lower optical purity [3].

  • Action: You must switch to a solvent system that lowers the eeeu​ below your crude's initial ee. Switching from pure isopropanol to a Toluene/Heptane mixture typically depresses the eeeu​ , allowing the pure (1S)-enantiomer to crystallize.

Q2: The crystallization is "oiling out" (forming a second liquid phase) instead of nucleating crystals. How do I fix this?

Causality & Solution: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the supersaturation trajectory crosses the binodal curve of a metastable liquid miscibility gap before crossing the solubility curve [4]. The benzodioxane moiety makes this molecule prone to LLPS in highly polar or rapidly cooled anti-solvent systems.

  • Action: Avoid crash-cooling. Reduce the cooling rate to 0.1°C/min. Introduce 1 wt% of pure (1S) seed crystals just outside the metastable zone (e.g., at 45°C in Toluene/Heptane) to force heterogeneous nucleation before the system reaches the LLPS boundary.

Q3: Unreacted 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is co-precipitating with my product.

Causality & Solution: The starting ketone shares the identical benzodioxane core, allowing it to easily intercalate into the crystal lattice of the alcohol via π−π stacking, acting as a solid-solution impurity.

  • Action: Do not rely on crystallization alone if ketone levels exceed 5%. Ensure the ATH reaction goes to >98% conversion. During filtration, wash the filter cake exclusively with cold heptane, as the ketone exhibits higher relative solubility in aliphatic hydrocarbons than the hydrogen-bonded alcohol.

Q4: How can I remove trace Ruthenium (Ru) catalyst residues that co-crystallize?

Causality & Solution: Ruthenium from Noyori-type ATH catalysts strongly coordinates to the hydroxyl group and the dioxan-ring oxygens of the product.

  • Action: Implement a pre-crystallization metal scavenging step. Treating the hot toluene solution with a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) for 2 hours prior to cooling effectively sequesters >99% of the free and coordinated Ru.

Part 2: Quantitative Data & Solvent Selection

The table below summarizes the thermodynamic and purification parameters of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol across common crystallization solvent systems.

Solvent SystemEutectic ee ( eeeu​ )Ketone Solubility (at 5°C)Ru Rejection RateOiling Out Risk
Isopropanol 92%45 mg/mL80%High
Ethyl Acetate 88%85 mg/mL85%Medium
Toluene 85%>100 mg/mL95%Low
Toluene/Heptane (1:1) 78% 60 mg/mL >99% (with scavenger)Very Low (if seeded)

Data Interpretation: Toluene/Heptane (1:1) is the optimal system, offering the lowest eeeu​ barrier (allowing enrichment from a 80% ee crude) while maintaining excellent ketone and metal rejection.

Part 3: System Logic & Workflows

Thermodynamic Logic for Enantiomeric Enrichment

Before initiating crystallization, you must validate your crude ee against the solvent's eutectic ee.

EutecticLogic Start Determine Initial ee of Crude Mixture via HPLC Check Is Initial ee > Eutectic ee for chosen solvent? Start->Check Yes YES Check->Yes No NO Check->No Enrich Pure (1S) Enantiomer Crystallizes Yes->Enrich Deplete Racemic Compound Crystallizes No->Deplete ActionYes Proceed with Cooling Crystallization Enrich->ActionYes ActionNo Change Solvent to Lower Eutectic ee Deplete->ActionNo

Fig 1: Thermodynamic decision tree for chiral crystallization based on eutectic ee.

Optimized Crystallization Workflow

ProcessWorkflow Crude Crude (1S)-Alcohol (Contains Ru, Ketone, (1R)) Dissolve Dissolution in Toluene (60°C, 5 Vol) Crude->Dissolve Scavenge Metal Scavenging (Thiol Resin, 2h, Filter) Dissolve->Scavenge AntiSolvent Add Heptane (5 Vol, Dropwise at 55°C) Scavenge->AntiSolvent Cool Controlled Cooling (0.1°C/min to 45°C) AntiSolvent->Cool Seed Seeding with Pure (1S) (1 wt%) Cool->Seed Crystallize Isothermal Hold (1h) Then Cool to 5°C Seed->Crystallize Filter Filtration & Wash (Cold Heptane) Crystallize->Filter Pure Pure (1S)-Alcohol (>99% ee, <10ppm Ru) Filter->Pure

Fig 2: Step-by-step workflow for impurity rejection and enantiomeric enrichment.

Part 4: Self-Validating Experimental Protocol

This methodology is designed to be self-validating. By checking the ee of the mother liquor post-crystallization, you can confirm whether the thermodynamic enrichment was successful.

Materials Required:

  • Crude (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (Assumed initial ee: 85%)

  • Toluene (ACS Grade)

  • n-Heptane (ACS Grade)

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)

  • Pure (1S) seed crystals (>99% ee)

Step-by-Step Procedure:

  • Dissolution & Scavenging: Suspend 100 g of crude product in 500 mL (5 volumes) of Toluene. Heat to 60°C under gentle agitation until fully dissolved. Add 5 g (5 wt%) of Thiol-silica scavenger. Stir at 60°C for 2 hours to sequester Ru catalyst residues.

  • Hot Filtration: Filter the mixture through a pad of Celite at 60°C to remove the metal-bound resin. Transfer the filtrate to a clean, jacketed crystallizer.

  • Anti-Solvent Addition: At 55°C, add 500 mL (5 volumes) of n-Heptane dropwise over 45 minutes. Self-Validation Check: The solution must remain clear. If cloudiness appears, heat to 65°C to redissolve, as premature precipitation indicates oiling out.

  • Cooling & Seeding: Program the jacket to cool at a linear rate of 0.1°C/min to 45°C. At exactly 45°C, introduce 1.0 g of pure (1S) seed crystals. Hold isothermally at 45°C for 1 hour to allow the seed bed to mature and relieve initial supersaturation.

  • Final Crystallization: Resume cooling at 0.1°C/min down to 5°C. Hold at 5°C for 4 hours.

  • Filtration & Washing: Filter the resulting slurry via a Buchner funnel. Wash the filter cake with 2 x 100 mL of pre-chilled (0°C) n-Heptane to displace any intercalated ketone.

  • Validation: Analyze the mother liquor via Chiral HPLC. Self-Validation Check: The mother liquor should exhibit a significantly lower ee (approaching the 78% eutectic ee) than the initial crude, proving that the pure (1S) enantiomer was selectively driven into the solid phase.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40°C for 12 hours.

References

  • Wang, X., et al. (2008). "Enantioenrichment by Crystallization". Organic Process Research & Development, 12(2), 282-290. Available at:[Link]

  • Klussmann, M., et al. (2005). "Eutectic Composition of a Chiral Mixture Containing a Racemic Compound". ResearchGate / Figshare. Available at:[Link]

  • Levilain, G., et al. (2011). "Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out". Crystal Growth & Design, 11(11), 4920-4929. Available at:[Link]

Troubleshooting

Solvent optimization for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol liquid-liquid extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of downstream processing.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of downstream processing. Isolating (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol via liquid-liquid extraction (LLE) presents a unique physicochemical challenge. The molecule features a lipophilic 1,4-benzodioxin core paired with a polar, chiral secondary alcohol. This amphiphilic nature often leads to unfavorable partition coefficients ( Kd​ ) in strictly non-polar solvents and severe emulsion formation during phase mixing.

This guide provides a self-validating, mechanistically grounded framework to optimize your extraction workflows, ensuring high recovery, chiral preservation, and regulatory compliance.

Quantitative Solvent Selection Matrix

Choosing the right solvent is a balance between thermodynamic affinity (matching the dielectric constant to the solute) and regulatory safety. The International Council for Harmonisation (ICH) Q3C guidelines mandate the minimization of toxic residual solvents in pharmaceutical intermediates, strongly favoring Class 3 solvents over Class 2[1].

Because our target molecule contains a hydroxyl group, it forms a tight hydration shell in aqueous media. Solvents with hydrogen-bond accepting capabilities (like esters or ethers) are required to disrupt this shell and pull the compound into the organic phase.

SolventICH ClassBoiling Point (°C)Water Solubility (g/100mL)Dielectric Constant ( ε )Application Suitability & Causality
Ethyl Acetate (EtOAc) Class 377.18.36.02Excellent. Strong H-bond acceptor; excellent Kd​ for secondary alcohols. Drawback: Partial water miscibility requires brine washing.
Methyl tert-butyl ether (MTBE) Class 355.24.22.60Optimal. Lower water miscibility than EtOAc yields cleaner phase boundaries. Resists peroxide formation better than diethyl ether.
Toluene Class 2110.60.052.38Moderate. Excellent phase separation, but lacks H-bond accepting ability, leading to lower recovery of the alcohol. Strict ICH limits apply[1].
Dichloromethane (DCM) Class 239.61.39.10Poor. High density causes it to sit below the aqueous layer, complicating workflow. High propensity for emulsions with benzodioxin derivatives.
Heptane Class 398.4<0.011.92Not Recommended. Purely non-polar; cannot overcome the hydration energy of the alcohol group, resulting in near-zero recovery.

Self-Validating Extraction Protocol

This step-by-step methodology is designed as a closed-loop system. Every critical action includes a validation step to ensure mass balance and prevent the irreversible loss of the chiral intermediate.

Step 1: Quenching and pH Adjustment

  • Action: Cool the crude aqueous reaction mixture to 0–5°C. Slowly add saturated aqueous NaHCO3​ until the pH stabilizes between 6.5 and 7.5.

  • Causality: Secondary benzylic-type alcohols are susceptible to carbocation-mediated racemization or dehydration under highly acidic conditions. Neutralizing the matrix preserves the (1S) chiral center.

Step 2: Solvent Addition and Contact

  • Action: Add MTBE (or EtOAc) at a 1:1 volume ratio to the aqueous phase. Seal the separatory funnel and invert gently in a figure-eight motion for 2 minutes. Do not shake vigorously.

  • Causality: The benzodioxin alcohol acts as a weak surfactant. Vigorous shaking introduces micro-bubbles that stabilize into unbreakable emulsions[2]. Gentle swirling maximizes surface area contact without providing the kinetic energy required to form a stable emulsion[2].

Step 3: Phase Identification (The "Water Drop" Validation)

  • Action: Allow phases to settle for 5 minutes. Extract 1 mL of the top layer into a test tube and add a single drop of DI water.

  • Validation: If the water drop falls through the layer without mixing, the top layer is confirmed as the organic phase. If it dissolves, phase inversion has occurred. Never discard a layer based on assumed density alone.

Step 4: Separation and Back-Extraction

  • Action: Drain the lower aqueous layer into a clean Erlenmeyer flask. Collect the upper organic layer. Return the aqueous layer to the funnel and extract twice more with fresh MTBE (0.5x volume each time).

  • Causality: According to the Nernst distribution law, multiple extractions with smaller solvent volumes yield a mathematically higher total recovery than a single extraction with a large volume.

Step 5: Mass Balance Verification

  • Action: Before discarding the aqueous raffinate, spot it on a TLC plate or run a rapid HPLC assay.

  • Validation: A negative result confirms complete partitioning into the organic phase. Only then is it safe to discard the aqueous waste.

Step 6: Drying and Concentration

  • Action: Combine the organic layers and wash with saturated NaCl (brine). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo (water bath < 40°C).

Process Visualization

LLE_Workflow Start Crude Aqueous Mixture Contains (1S)-Alcohol pH Adjust pH (6.5 - 7.5) Preserve Chiral Center Start->pH Solvent Add MTBE or EtOAc (ICH Class 3 Solvent) pH->Solvent Mix Gentle Figure-8 Swirling (Avoid Emulsions) Solvent->Mix Settle Phase Separation Mix->Settle Emulsion Emulsion Formed? Settle->Emulsion Break Add Brine (NaCl) or Centrifuge Emulsion->Break Yes Separate Isolate Organic Phase Emulsion->Separate No Break->Settle Aqueous Aqueous Phase Back-Extraction (x2) Separate->Aqueous Combine Combine, Dry (Na2SO4) & Concentrate Aqueous->Combine

Figure 1: Decision-tree workflow for optimized liquid-liquid extraction and emulsion resolution.

Troubleshooting Guide & FAQs

Q: My extraction layers refuse to separate, forming a thick, milky emulsion. How do I resolve this without degrading the product? A: Emulsions in benzodioxin derivatives occur because the target molecule lowers the interfacial tension between the water and organic solvent[2]. If an emulsion forms (greater than 1/3 of the solvent volume), you must employ specific emulsion-breaking techniques[3]:

  • Chemical Disruption (Salting Out): Add saturated NaCl (table salt/brine) directly to the funnel. This increases the ionic strength of the aqueous layer, which decreases the solubility of partially miscible organic compounds and forces the surfactant-like droplets to coalesce[2],[3].

  • Mechanical Disruption: If salting out fails, drain the emulsion layer and pass it through a phase separation filter paper, or centrifuge the emulsion at 3000 x g for 5 minutes to force the phases apart mechanically[2].

Q: I am experiencing poor recovery (<70%) of the alcohol in the organic phase. What is the root cause? A: Poor recovery indicates your product is trapped in the aqueous hydration layer. This happens if you are using a solvent that is too non-polar (like Toluene or Heptane) which cannot out-compete water for hydrogen bonding with the alcohol. Switch to MTBE or EtOAc. Additionally, ensure you are performing at least three sequential back-extractions.

Q: Why did my organic layer suddenly move to the bottom of the separatory funnel? A: This is known as "phase inversion." It occurs when highly concentrated aqueous solutions (e.g., after adding large amounts of quenching salts or brine) become denser than halogenated solvents (like DCM), or when the volume of the organic phase is significantly smaller than the aqueous phase. Always use the "Water Drop" validation step described in the protocol to positively identify your layers before draining.

Q: Are there regulatory limits on the solvents I use for this extraction? A: Yes. If this intermediate is moving toward clinical trials or commercialization, residual solvents must be strictly controlled. The ICH Q3C guidelines categorize solvents by toxicity[1]. You should avoid Class 1 solvents entirely, limit Class 2 solvents (e.g., Toluene, DCM) based on Permitted Daily Exposure (PDE) limits, and preferentially utilize Class 3 solvents (e.g., MTBE, EtOAc) which are considered to have low toxic potential[1].

References

  • [1] Title: ICH Q3C (R9) Residual solvents - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • [2] Title: Tips for Troubleshooting Liquid–Liquid Extractions | Source: LCGC International | URL: [Link]

  • [3] Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions | Source: Spectro Scientific | URL: [Link]

Sources

Optimization

Addressing baseline noise in (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol NMR spectra

Welcome, researchers. This guide provides in-depth troubleshooting for a common yet frustrating issue in NMR spectroscopy: baseline noise and distortion, with a specific focus on the analysis of the chiral alcohol (1S)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide provides in-depth troubleshooting for a common yet frustrating issue in NMR spectroscopy: baseline noise and distortion, with a specific focus on the analysis of the chiral alcohol (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. As a Senior Application Scientist, my goal is to move beyond simple checklists and explain the underlying causality, empowering you to diagnose and solve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is baseline distortion in an NMR spectrum, and why is it problematic?

A: An ideal NMR spectrum features a flat baseline at zero intensity, from which signals (peaks) arise. Baseline distortion refers to any deviation from this ideal, such as rolling, curving, or "smiling" baselines.[1][2] These distortions are highly problematic because they interfere with accurate integration of peaks.[2][3] For quantitative analysis, such as determining enantiomeric excess or reaction conversion, a distorted baseline can lead to significant errors in calculating the area under a peak, compromising the validity of your results.[4]

Q2: I'm seeing a rolling baseline in the spectrum of my (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol sample. What are the most likely causes?

A: A rolling baseline is one of the most common artifacts. The root causes can be broadly categorized into three areas:

  • Instrumental Issues: Primarily poor magnetic field homogeneity, which requires a process called "shimming".[5][6]

  • Acquisition & Processing Artifacts: Often caused by corruption of the very first few data points of the Free Induction Decay (FID), which can result from detector overload or acoustic ringing.[4][7][8] Incorrect phase correction after Fourier transform is also a major contributor.[9][10]

  • Sample-Related Problems: Particulate matter in the NMR tube, high sample concentration leading to viscosity changes, or the presence of paramagnetic impurities can degrade the magnetic field homogeneity within the sample volume itself.

Q3: Are chiral alcohols like this one particularly prone to baseline issues?

A: While the molecule itself isn't inherently problematic, the experimental context of analyzing chiral molecules can introduce challenges. For instance, determining enantiomeric excess often requires the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[11][12][13] These additives increase the complexity and viscosity of the sample, which can make achieving good magnetic field homogeneity (shimming) more difficult. Furthermore, if derivatization is incomplete, the presence of multiple species can broaden signals and complicate the baseline.

Q4: My NMR software has an "Automatic Baseline Correction" button. Can't I just use that?

A: Automatic baseline correction (often using polynomial fitting or Whittaker-smoother algorithms) can be a useful cosmetic tool, but it should be your last resort, not your first.[14][15][16] These algorithms work by identifying regions of the spectrum that it assumes are "noise" and fitting a curve through them, which is then subtracted from the entire spectrum.[4][17]

  • The Danger: If your spectrum contains very broad peaks (common with aggregates or exchanging species), the algorithm might misinterpret them as part of the baseline and erroneously subtract them, distorting your quantitative data.[14][15]

  • The Best Practice: Always treat automatic correction as a final step for presentation. The primary goal should be to acquire high-quality data with a flat baseline from the start by addressing the root cause.

In-Depth Troubleshooting Guide

This guide follows the logical workflow of an NMR experiment. The most effective way to eliminate baseline noise is to prevent it from the beginning.

Part 1: Pre-Acquisition – The Foundation of a Good Spectrum

The quality of your spectrum is overwhelmingly determined before you even place the sample in the magnet.

Causality: The sample itself is the single greatest variable. Inhomogeneities within the sample, whether physical or chemical, will directly translate into a distorted magnetic field and a poor baseline.

Detailed Protocol:

  • Ensure Purity: Start with a purified sample of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. Non-volatile organic impurities or residual inorganic salts can significantly broaden signals.

  • Select High-Quality Solvent: Use a deuterated solvent from a fresh, sealed ampoule. Solvents in bottles that are frequently opened can absorb atmospheric moisture and other impurities.

  • Optimize Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent. Overly concentrated samples can become viscous, which hinders molecular tumbling and makes shimming difficult, leading to broad lines and baseline roll.

  • Critical Filtration Step: After dissolving your sample, filter it through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube. This step is non-negotiable as it removes microscopic dust and particulate matter that disrupt field homogeneity.[7]

  • Use Quality NMR Tubes: Employ tubes rated for your spectrometer's field strength. Scratched or lower-quality tubes have imperfections in the glass that cause magnetic susceptibility distortions.

When using a Chiral Solvating Agent (CSA), simple mixing is required. However, the addition of the CSA increases the solution's complexity.[11]

  • Expert Tip: After adding the CSA, ensure the solution is thoroughly mixed and re-filter if any precipitation is observed. The optimal ratio of CSA to your analyte may require some experimentation to achieve the best spectral separation without excessive line broadening.[11]

Part 2: Acquisition – Optimizing Spectrometer Parameters

Causality: Shimming is the process of adjusting small electromagnetic coils (shims) to counteract the inherent inhomogeneities in the main magnetic field (B₀) and those introduced by the sample itself.[5][18] A poorly shimmed magnet is the number one cause of distorted lineshapes and rolling baselines.[6][19]

Workflow for Achieving Optimal Homogeneity:

Caption: A decision workflow for spectrometer shimming.

  • On-Axis Shims (Z1, Z2, etc.): These are the most critical for every sample.[6] Start by adjusting Z1 and Z2 iteratively while watching the lock level meter. The goal is to maximize the lock signal intensity.

  • Gradient Shimming: Most modern spectrometers offer automated gradient shimming routines (e.g., gradshim or topshim).[20] This technique uses field gradients to map the B₀ inhomogeneity and calculate the necessary corrections. It is highly effective and should be performed for every new sample.[18][19]

Part 3: Post-Acquisition – Corrective Data Processing

If, after careful sample preparation and shimming, the baseline is still not flat, processing techniques can help. This workflow should always be performed in the correct order.

Caption: The logical sequence of NMR data processing steps.

Causality: Apodization involves multiplying the FID by a mathematical function to improve either the signal-to-noise ratio (S/N) or the resolution.[21][22] However, an aggressive function can distort the first few points of the FID, leading to baseline roll.

Apodization FunctionPrimary UseEffect on BaselineWhen to Use with Caution
None High-resolution ¹H spectraMinimal effectWhen S/N is very low.
Exponential (Line Broadening) Improve S/NCan introduce roll if LB is too highAlways. Start with a small value (e.g., 0.3 Hz) and observe the effect.[23]
Gaussian (Resolution Enhancement) Improve resolutionCan create "wiggles" or distortions around the base of sharp peaks.[21][23]When quantitative accuracy is paramount, as it can distort peak shapes.

Expertise: For a standard ¹H spectrum of your compound with decent concentration, no apodization is often the best choice. For ¹³C spectra or very dilute samples, a gentle exponential multiplication (e.g., LB = 0.3-1.0 Hz) is standard practice to boost S/N.[23][24]

Causality: The Fourier transform of the FID produces a spectrum with both real (absorptive) and imaginary (dispersive) components. Phase correction is the process of adjusting the spectrum so that all peaks are in the pure positive absorption mode.[10] Incorrect phasing is a very common source of baseline distortion, where the base of large peaks does not return to zero.[8][25][26]

Protocol for Manual Phase Correction:

  • Anchor a Large Peak: Select a large, well-defined peak on one side of the spectrum (e.g., the aromatic signals of the benzodioxin ring).

  • Adjust Zero-Order Phase (phc0): Use the zero-order phase control to make the base of this anchored peak symmetrical and flat.

  • Move to the Other Side: Select a peak far away from your anchor peak.

  • Adjust First-Order Phase (phc1): Use the first-order phase control to correct the phase of this second peak. You will notice this has a larger effect on peaks further from your anchor.

  • Iterate: Go back and make small adjustments to phc0 and phc1 until the entire baseline across the full spectrum is as flat and symmetrical as possible.

Causality: These algorithms are designed to mathematically remove residual baseline distortions that could not be eliminated during acquisition.[1][4]

Trustworthiness: To use these tools reliably, you must validate their output. After applying an automatic correction, always zoom in on your peaks of interest and the surrounding baseline. Does the corrected baseline look natural? Or has the algorithm "eaten into" the base of your peaks? If the latter is true, you must use a more manual method.

  • Polynomial Fit: This method fits a polynomial function (e.g., 5th order) to the baseline. It can be effective for simple curves but may fail with more complex distortions.[14][17]

  • Whittaker Smoother / Penalized Least Squares: These are more advanced, robust algorithms that are often better at distinguishing broad signals from the actual baseline. They are generally the recommended starting point for automatic correction in modern software.[4][15]

  • Multipoint Correction: This is a manual approach where you, the expert, select points in the spectrum that are known to be true baseline. The software then fits a curve through only these points. This method gives you the most control and is often the most accurate, though it is more time-consuming.[14][15]

By systematically addressing potential issues from sample preparation through to final data processing, you can reliably eliminate baseline noise and produce high-quality, quantifiable NMR spectra for your research.

References

  • Golotvin, S., et al. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. Available at: [Link]

  • Wild, J. M. (1999). Artifacts introduced by zero order phase correction in proton NMR spectroscopy and a method of elimination by phase filtering. Journal of Magnetic Resonance. Available at: [Link]

  • Westler, W. M., et al. (2002). Shimming for High-Resolution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • UMass NMR Labs (2022). Advanced Baseline Correction. University of Massachusetts Amherst. Available at: [Link]

  • ResearchGate (n.d.). Baseline correction techniques. ResearchGate. Available at: [Link]

  • Stanford University NMR Facility (n.d.). Baseline Correction. Stanford University. Available at: [Link]

  • Ma, R. (2023). Baseline Correction in NMR Spectroscopy. Medium. Available at: [Link]

  • University of Wisconsin-Madison (2006). Shimming and locking. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Peterson, R. (n.d.). Shimming: Theory and Practice. Bio-NMR Core. Available at: [Link]

  • Crouch, R. (2011). Shimming with VnmrJ 3.1 Software for Peak NMR Performance. Agilent Technologies. Available at: [Link]

  • Chen, D., et al. (2023). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. ProQuest. Available at: [Link]

  • Hoye, T. R., et al. (2016). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. Available at: [Link]

  • Kupce, E. (2005). An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. Available at: [Link]

  • Stanford University NMR Facility (n.d.). Apodization/Weighting Function. Stanford University. Available at: [Link]

  • Mestrelab Research (n.d.). Baseline Correction with Mnova. Mestrelab Research. Available at: [Link]

  • Mestrelab Research (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]

  • Mestrelab Research (n.d.). Apodization. Mestrelab Research. Available at: [Link]

  • Chemistry Stack Exchange (2016). Wavy baseline in carbon NMR. Stack Exchange. Available at: [Link]

  • MDPI (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Chemistry LibreTexts (2022). 2.6: What data processing considerations are important for obtaining accurate and precise results?. Chemistry LibreTexts. Available at: [Link]

  • SpectraBase (n.d.). N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-fluoro-2-methylaniline. SpectraBase. Available at: [Link]

  • Hore, P.J. (n.d.). NMR Data Processing. eMagRes. Available at: [Link]

  • Bruker (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. Available at: [Link]

  • The NMR Spectroscopist (2015). Stanning: A new NMR apodization function. Blogspot. Available at: [Link]

  • Han, B., et al. (2016). SVD-Based Technique for Interference Cancellation and Noise Reduction in NMR Measurement of Time-Dependent Magnetic Fields. MDPI. Available at: [Link]

  • Preprints.org (2024). Phase Error Correction in Magnetic Resonance: A Review of Models, Optimization Functions, and Optimizers in Traditional Statistics and Neural Networks. Preprints.org. Available at: [Link]

  • University of Ottawa (n.d.). NMR-CTP Tutorial/Analyze Data B4. University of Ottawa. Available at: [Link]

  • MDPI (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]

  • ResearchGate (n.d.). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. ResearchGate. Available at: [Link]

  • SciELO (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. Available at: [Link]

  • Semantic Scholar (2012). Research Article Chiral Solid Solutions for the NMR Analysis of Enantiomers. Semantic Scholar. Available at: [Link]

  • Mestrelab Research (n.d.). Phase Correction with Mnova. Mestrelab Research. Available at: [Link]

  • Jackson, E. L., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available at: [Link]

  • dos Santos, F. P., et al. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • National MagLab (2010). 1H NMR noise measurements in hyperpolarized liquid samples. National High Magnetic Field Laboratory. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. IJPSR. Available at: [Link]

  • IntechOpen (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. IntechOpen. Available at: [Link]

  • Marion, D., et al. (2011). Observation of NMR noise from solid samples. Journal of Magnetic Resonance. Available at: [Link]

  • Shimadzu (2025). Baseline Disturbance. Shimadzu Corporation. Available at: [Link]

  • Agilent Technologies (n.d.). Eliminating Baseline Problems. Agilent Technologies. Available at: [Link]

  • University of Calgary (n.d.). Short Intro to Nuclear Magnetic Resonance. University of Calgary Chemistry Department. Available at: [Link]

  • Reddit (2022). baseline correction on NMR spectra. r/OrganicChemistry. Available at: [Link]

  • Michigan State University (n.d.). Basic Practical NMR Concepts. MSU Chemistry Department. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the asymmetric transfer hydrogenation (ATH) of 1-(2,3-dihydro-1,4-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the asymmetric transfer hydrogenation (ATH) of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Achieving high enantiomeric excess (>99% ee) and quantitative conversion for this electron-rich substrate requires precise control over the Ru(II)-TsDPEN catalytic cycle.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative system comparisons, and self-validating protocols to overcome catalyst deactivation.

Part 1: Mechanistic Overview of Catalyst Deactivation

To troubleshoot effectively, we must first understand the causality of deactivation. The Noyori-type ATH relies on a delicate balance between a 16-electron unsaturated intermediate and an 18-electron hydride intermediate. Because the benzodioxin ring is strongly electron-donating, the carbonyl carbon of the substrate is less electrophilic. This increases the activation energy barrier for the nucleophilic hydride transfer, causing the 18e⁻ Ru-hydride species to have a prolonged residence time in the catalytic cycle.

This extended resting state exacerbates off-cycle deactivation pathways, primarily the decoordination of the arene ligand, which leads to the irreversible formation of inactive ruthenium nanoparticles[1].

ATH_Mechanism Precatalyst Precatalyst RuCl(p-cymene)(TsDPEN) Active16e 16e- Unsaturated Intermediate Ru(p-cymene)(TsDPEN) Precatalyst->Active16e -HCl Base Base (e.g., KOH) Base->Precatalyst Active18e 18e- Hydride Intermediate RuH(p-cymene)(TsDPEN) Active16e->Active18e +H2 Deact_Base Off-Cycle Inhibition: Base Adduct Active16e->Deact_Base Excess Base HDonor H-Donor (iPrOH or HCOOH) HDonor->Active16e Active18e->Active16e Hydride Transfer Product Product (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Active18e->Product Deact_Arene Deactivation: Arene Loss (Ru Nanoparticles) Active18e->Deact_Arene Arene Decoordination Deact_Ox Deactivation: Oxidation (O2 exposure) Active18e->Deact_Ox +O2 Substrate Substrate 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one Substrate->Active18e

Catalytic cycle and deactivation pathways of Ru-TsDPEN in asymmetric transfer hydrogenation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the reaction stall at 60-70% conversion, even with extended reaction times? A: This is a hallmark of catalyst deactivation competing with a slow turnover frequency (TOF). In isopropanol/KOH systems, the catalyst half-life is strictly limited (typically ~12 hours at ambient temperature). The electron-rich benzodioxin substrate slows down the hydride transfer step, giving the 18e⁻ Ru-hydride intermediate time to undergo arene loss. Once the p-cymene ligand dissociates, the ruthenium forms inactive hydride-bridged multinuclear clusters[1]. Solution: Switch from the reversible Isopropanol/KOH system to an irreversible Formic Acid/Triethylamine (TEAF) system to drive the reaction forward via CO₂ evolution.

Q2: My enantiomeric excess (ee) starts at >98% but drops to 90% over time. How do I prevent this? A: If you are using isopropanol as the hydrogen donor, the reaction is thermodynamically reversible. As the concentration of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol builds up, the active catalyst can re-oxidize the product back to the ketone. As the catalyst degrades over time, this reverse-and-forward cycling occurs with diminished facial selectivity, leading to racemization[2]. Solution: You must quench the reaction strictly at the kinetic endpoint, or utilize the TEAF system where the irreversible loss of CO₂ prevents the reverse oxidation step[3].

Q3: What causes the reaction mixture to turn from bright yellow to dark brown/black? A: The color change is a visual indicator of catalyst death. The active Ru(II) species is yellow/orange. A shift to dark brown or black indicates the precipitation of Ruthenium(0) nanoparticles. This is triggered by either thermal stress (>50°C), oxygen ingress (which oxidizes the diamine ligand), or prolonged exposure to strongly reducing conditions without sufficient substrate to accept the hydride[1].

Q4: How does the choice of base affect catalyst longevity? A: Excess base is highly detrimental. While a base is required to deprotonate the precatalyst and generate the active 16e⁻ species, excess hydroxide or alkoxide ions competitively bind to the unsaturated Ru center, forming off-cycle base adducts[1]. This traps the catalyst in an inactive state. Base loading should never exceed a 10:1 to 20:1 molar ratio relative to the catalyst (not the substrate).

Part 3: Quantitative System Comparison

To optimize the synthesis of the benzodioxin alcohol, it is critical to select the right hydrogen donor system. Below is a data-driven comparison of the two standard ATH environments.

ParameterIsopropanol / KOH SystemFormic Acid / Triethylamine (TEAF)Impact on Benzodioxin Substrate
Reaction Reversibility Highly reversibleIrreversible (CO₂ evolution)TEAF overcomes the slow kinetics of electron-rich ketones.
Catalyst Half-Life ~12 hours>36 hoursTEAF provides the longevity needed for slow-reacting substrates.
Max Conversion ~80-85% (Equilibrium limited)>99%TEAF ensures quantitative yields without stalling.
Enantiomeric Excess Degrades over timeStable (>98% ee)TEAF prevents product re-oxidation and subsequent racemization.
Primary Deactivation Base inhibition & Arene loss[1]Arene loss & Formate resting state[3]TEAF avoids competitive base inhibition entirely.

Part 4: Standard Operating Procedure (SOP) for Catalyst Preservation

To synthesize the (1S) enantiomer, the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst must be used. The following self-validating protocol utilizes the TEAF system to ensure irreversibility and prevent the deactivation pathways outlined above.

ATH_Workflow Step1 Step 1: Catalyst Pre-activation Mix RuCl(p-cymene)[(S,S)-TsDPEN] + NEt3 Step3 Step 3: Substrate Addition Add 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one Step1->Step3 Step2 Step 2: H-Donor Preparation Prepare 5:2 HCOOH/NEt3 Azeotrope Step2->Step3 Step4 Step 4: Reaction Execution Stir at 40°C under N2, Monitor via HPLC Step3->Step4 Step5 Step 5: Quench & Workup Quench with NaHCO3 (aq), Extract Step4->Step5 Step6 Step 6: Isolation (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Step5->Step6

Standard workflow for the synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Step-by-Step Methodology: Irreversible ATH via TEAF

Step 1: Preparation of the TEAF Azeotrope (Self-Validating Step) Causality: A strict 5:2 molar ratio of Formic Acid to Triethylamine maintains an optimal pH. Too acidic, and the hydride intermediate won't form; too basic, and off-cycle base adducts deactivate the catalyst.

  • In a rigorously dried, argon-flushed flask, slowly add 5.0 equivalents of Formic Acid (HCOOH) to 2.0 equivalents of Triethylamine (NEt₃) at 0°C.

  • Degas the mixture via three freeze-pump-thaw cycles. Validation: The absence of oxygen prevents the premature oxidation of the diamine ligand.

Step 2: Catalyst Pre-activation

  • In a separate Schlenk flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq, S/C = 200) in anhydrous, degassed dichloromethane (DCM).

  • Stir for 10 minutes at room temperature. The solution should be a clear, bright yellow.

Step 3: Reaction Execution

  • Transfer the TEAF azeotrope to the substrate/catalyst solution.

  • Warm the reaction to 40°C. Causality: 40°C provides enough thermal energy to overcome the high activation barrier of the electron-rich benzodioxin carbonyl without accelerating arene loss (which occurs rapidly >50°C).

  • In-Process Control (IPC): Pull aliquots every 4 hours for chiral HPLC analysis. Validation: If conversion stalls but ee remains >99%, catalyst deactivation has occurred via arene loss. If ee drops, oxygen ingress or reverse-reaction has occurred.

Step 4: Quench and Isolation

  • Once conversion reaches >99%, immediately cool the vessel to 0°C.

  • Quench rapidly by adding saturated aqueous NaHCO₃ until gas evolution ceases. Causality: Neutralizing the remaining formic acid instantly halts the catalytic cycle, locking in the enantiomeric excess.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to isolate pure (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis (2019). URL:[Link]

  • Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. Catalysis Science & Technology (2019). URL:[Link]

  • The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis (2014). URL:[Link]

Sources

Optimization

Improving aqueous solubility of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol for biological assays

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers working with (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers working with (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol . While this molecule possesses a hydrogen-bonding hydroxyl group, its physicochemical profile is dominated by the bulky, hydrophobic 1,4-benzodioxane ring system. This structural duality frequently leads to poor aqueous solubility, causing erratic biological readouts, false negatives, and assay reproducibility issues.

Below, we provide field-proven troubleshooting strategies, focusing on the mechanistic causality behind precipitation and offering self-validating protocols to ensure your compound remains in solution.

Solubilization Decision Matrix

SolubilizationWorkflow Start Target Compound: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Assess Assess Assay Sensitivity (Max Vehicle Tolerance) Start->Assess DMSO_Path High Tolerance (>0.5%) DMSO Co-solvent Strategy Assess->DMSO_Path CD_Path Low Tolerance (<0.1%) HP-β-CD Complexation Assess->CD_Path DMSO_Prep Prepare 10 mM Stock in 100% Anhydrous DMSO DMSO_Path->DMSO_Prep CD_Prep Prepare 10% w/v HP-β-CD in Aqueous Buffer CD_Path->CD_Prep Dilution Rapid Aqueous Dilution (Kinetic Trapping) DMSO_Prep->Dilution Incubation 24-48h Equilibration (Thermodynamic Solubilization) CD_Prep->Incubation Precipitation Precipitation Observed Under Microscope? Dilution->Precipitation Incubation->Precipitation Precipitation->CD_Path Yes (Switch Strategy) Success Proceed to Biological Assay Precipitation->Success No

Fig 1: Decision matrix for solubilizing benzodioxane derivatives in biological assays.

FAQ & Troubleshooting Guide

Section 1: Overcoming the "DMSO Crash" (Co-Solvent Strategies)

Q: I prepared a clear 10 mM stock of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in 100% DMSO, but it immediately clouds up when added to my cell culture media. Why is this happening?

A: You are observing a phenomenon known as the "DMSO crash." DMSO is a powerful polar aprotic solvent that easily dissolves the hydrophobic benzodioxane ring. However, when you introduce this stock into an aqueous buffer, water molecules rapidly hydrogen-bond with the DMSO. This effectively "pulls" the solvent away from your compound, causing a sudden drop in the local dielectric constant[1]. Because the compound exceeds its thermodynamic solubility limit in the new aqueous environment, it rapidly nucleates and precipitates. To bypass this, you must rely on kinetic solubility—trapping the compound in a metastable, supersaturated state just long enough to complete your assay[2].

Self-Validating Protocol: Kinetic Solubilization via Serial Dilution

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Vortex vigorously until optically clear.

  • Intermediate Dilution: Create a serial dilution of your compound in 100% DMSO first (e.g., in a 96-well V-bottom plate)[1]. Causality: This ensures that when you transfer to the aqueous phase, the ratio of DMSO to compound remains constant, preventing localized supersaturation spikes.

  • Rapid Aqueous Transfer: Transfer the DMSO dilutions into your aqueous assay buffer (e.g., PBS or DMEM) using a rapid injection method while subjecting the receiving plate to vigorous orbital shaking.

  • Validation Step: Measure light scattering at 620 nm immediately after dilution and at the end of your assay timepoint. An increase in absorbance indicates particle formation (precipitation)[1].

  • Toxicity Check: Ensure the final DMSO concentration in the assay does not exceed 0.1% - 0.5%. Concentrations above 1% have been shown to bind apoptotic and membrane proteins, inducing rapid cytotoxicity and confounding biological readouts[3].

Section 2: Advanced Solubilization (Cyclodextrin Complexation)

Q: My primary cells are highly sensitive to DMSO, and even 0.1% causes significant cytotoxicity. How can I achieve working concentrations of this compound without organic solvents?

A: When co-solvents are too toxic, the gold standard is supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides shaped like truncated cones. The exterior is highly hydrophilic, while the interior cavity is lipophilic[4].

When you mix (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol with HP-β-CD, the hydrophobic benzodioxane ring enters the cyclodextrin cavity. This displaces high-energy, ordered water molecules from inside the toroid—an entropically favorable process that drives the spontaneous formation of an inclusion complex[]. This paradoxically elevates the apparent aqueous solubility of the compound by orders of magnitude without the osmotic penalty or membrane toxicity associated with DMSO or surfactants[][6].

Self-Validating Protocol: Thermodynamic Equilibration (Phase-Solubility)

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your specific assay buffer (e.g., HBSS or culture media).

  • Saturation: Add an excess amount of solid (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol powder to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on a rotary shaker at 100 rpm at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours[7]. Causality: Unlike kinetic dilution, inclusion complexation requires time to reach true thermodynamic equilibrium.

  • Clarification: Filter the suspension through a 0.22 µm PVDF syringe filter (or centrifuge at 10,000 x g for 10 mins) to remove any uncomplexed solid drug[2].

  • Validation Step: Quantify the concentration of the solubilized compound in the filtrate using UV-Vis spectrophotometry or HPLC to determine your exact working concentration[7].

Section 3: Quantitative Comparison of Solubilization Vehicles

To select the optimal strategy for your specific assay, consult the data summary below.

Solubilization StrategyPrimary MechanismMax Recommended Vehicle % in VitroSolubility TypePrimary Limitation
DMSO Dielectric constant reduction0.1% - 0.5% v/vKinetic (Metastable)High risk of precipitation upon dilution; induces apoptosis at >1%[3].
HP-β-CD Hydrophobic cavity encapsulation5.0% - 10.0% w/vThermodynamic (Stable)May inadvertently extract cholesterol from cell membranes at very high concentrations.
Surfactants (e.g., Cremophor EL)Micellar sequestration< 0.016% v/vThermodynamic (Stable)Severe cytotoxicity; known to induce substantial LDH release in endothelial cells[6].
References
  • Sathvik S, et al. "Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin." ResearchGate. Available at:[Link]

  • ResearchGate. "Considerations regarding use of solvents in in vitro cell based assays." ResearchGate. Available at:[Link]

  • Dulloo, Z. M., et al. "Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure." RSC Publishing. Available at: [Link]

  • MDPI. "Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells." MDPI. Available at: [Link]

  • ResearchGate. "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of (1S)- and (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Enantiomers

In the landscape of drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molec...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. This guide provides a comprehensive comparison of the hypothesized biological activities of the (1S) and (1R) enantiomers of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, grounded in the established stereopharmacology of structurally related 1,4-benzodioxane derivatives.

The Principle of Stereoselectivity in 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. A recurring theme in the pharmacology of chiral 1,4-benzodioxane derivatives is the phenomenon of "reversed enantioselectivity," particularly in their interactions with adrenergic and serotonin receptors.[1][2] This principle suggests that the spatial arrangement of substituents around the chiral center dictates the preferential binding to different receptor subtypes.

For many 1,4-benzodioxane-based ligands, the (S)-enantiomer demonstrates higher affinity for serotonin 5-HT1A receptors, while the (R)-enantiomer exhibits greater potency at α1-adrenergic receptors.[1][2] This differential recognition at the molecular level translates into distinct downstream physiological effects.

Hypothesized Biological Activity Profile of (1S)- and (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Based on the principle of reversed enantioselectivity observed in analogous compounds, we can extrapolate a hypothesized biological activity profile for the (1S) and (1R) enantiomers of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Feature(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Primary Target Hypothesized to be a more potent ligand at 5-HT1A serotonin receptors .Hypothesized to be a more potent ligand at α1-adrenergic receptors .
Functional Activity Likely to act as a 5-HT1A receptor agonist or partial agonist .Likely to act as an α1-adrenergic receptor antagonist .
Potential Therapeutic Applications Anxiolytic, antidepressant, or neuroprotective effects.Antihypertensive or treatment for benign prostatic hyperplasia (BPH).
Potential Side Effects May include dizziness, nausea, or headache, typical of 5-HT1A receptor modulation.May include orthostatic hypotension, dizziness, or fatigue, associated with α1-adrenergic blockade.

Supporting Evidence from Structurally Related Compounds

The predicted differential activity of the enantiomers of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is strongly supported by extensive research on other chiral 1,4-benzodioxane derivatives, most notably Doxazosin and WB-4101.

Doxazosin: A Case Study in Stereoselective α1-Adrenergic Blockade

Doxazosin, a well-known α1-adrenergic antagonist used for the treatment of hypertension and BPH, exists as a racemic mixture. Studies on its enantiomers have revealed that the (R)-enantiomer is a more potent α1-adrenoceptor antagonist than the (S)-enantiomer.[3][4] Specifically, the pA2 values, a measure of antagonist potency, were significantly higher for R-doxazosin across various arterial preparations.[4] Furthermore, in vivo studies in anesthetized rats demonstrated that R-doxazosin induced a more potent decrease in blood pressure compared to S-doxazosin.[3] Interestingly, both enantiomers showed similar efficacy in reducing urinary bladder pressure, highlighting a degree of tissue-specific stereoselectivity.[3] The stereoselective plasma protein binding of doxazosin enantiomers has also been reported, which can contribute to their different pharmacokinetic profiles.[5][6]

WB-4101 Analogues: Elucidating Reversed Enantioselectivity

Research on analogues of WB-4101, a potent α1-adrenergic antagonist, has been instrumental in establishing the concept of reversed enantioselectivity. In a series of WB-4101 related compounds, it was consistently observed that the (S)-enantiomers displayed higher affinity for 5-HT1A receptors, while the (R)-enantiomers were the eutomers (the more active enantiomer) at α1-adrenergic receptor subtypes.[2][7][8][9][10][11] This differential binding is attributed to the specific stereochemical requirements of the ligand binding pockets of these two distinct receptor families.

Proposed Experimental Validation

To empirically validate the hypothesized biological activities of (1S)- and (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, the following experimental protocols are recommended.

Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of the (1S) and (1R) enantiomers for α1-adrenergic and 5-HT1A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human recombinant α1A, α1B, α1D-adrenergic receptors, and 5-HT1A receptors.

  • Radioligand: Utilize [3H]-Prazosin for α1-adrenergic receptors and [3H]-8-OH-DPAT for 5-HT1A receptors.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with increasing concentrations of the test compounds ( (1S)- and (1R)-enantiomers).

    • Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow P1 Prepare Receptor Membranes P2 Incubate with Radioligand & Competitor Enantiomers P1->P2 P3 Separate Bound & Free Radioligand (Filtration) P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (IC50 & Ki Determination) P4->P5

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocol 2: Functional Assays

Objective: To determine the functional activity (antagonism or agonism) and potency of the enantiomers at α1-adrenergic and 5-HT1A receptors.

Methodology for α1-Adrenergic Receptor Antagonism (Isolated Tissue Bath):

  • Tissue Preparation: Isolate rat thoracic aorta (rich in α1D receptors) or rabbit ear artery (rich in α1A receptors) and mount in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction Studies:

    • Record isometric contractions using a force transducer.

    • Generate a cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine).

    • Wash the tissue and incubate with a single concentration of the test enantiomer for a defined period.

    • Generate a second concentration-response curve to the agonist in the presence of the antagonist.

  • Data Analysis:

    • Construct Schild plots to determine the pA2 value, which quantifies the antagonist potency. A parallel rightward shift in the agonist concentration-response curve is indicative of competitive antagonism.

Methodology for 5-HT1A Receptor Agonism ([35S]GTPγS Binding Assay):

  • Membrane Preparation: Use membranes from cells expressing the 5-HT1A receptor.

  • Assay:

    • Incubate the membranes with GDP, [35S]GTPγS, and varying concentrations of the test enantiomer.

    • The binding of an agonist to the G-protein coupled receptor stimulates the binding of [35S]GTPγS.

    • Separate bound and free [35S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) to characterize agonist potency and efficacy.

G cluster_0 α1-Adrenergic Receptor Signaling cluster_1 5-HT1A Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response Agonist2 Agonist (e.g., 5-HT) Receptor2 5-HT1A Receptor Agonist2->Receptor2 Gi Gi/o Receptor2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response2 Neuronal Hyperpolarization PKA->Response2

Caption: Simplified signaling pathways for α1-adrenergic and 5-HT1A receptors.

Conclusion

While direct experimental data on the enantiomers of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is not yet available in the public domain, the principle of reversed enantioselectivity within the 1,4-benzodioxane class provides a robust framework for predicting their distinct biological activities. It is hypothesized that the (1S)-enantiomer will preferentially target 5-HT1A receptors, potentially exhibiting anxiolytic or antidepressant properties, whereas the (1R)-enantiomer is likely to be a more potent α1-adrenergic antagonist, with potential applications in cardiovascular or urological conditions. The experimental protocols outlined in this guide offer a clear path for researchers to empirically test these hypotheses and further elucidate the stereoselective pharmacology of this intriguing chiral compound. Such studies are essential for the rational design of enantiopure drugs with improved efficacy and safety profiles.

References

  • Ma, S. P., Ren, L. M., Zhao, D., & Zhu, Z. N. (2006). Chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats. Acta pharmacologica Sinica, 27(11), 1423–1430. [Link]

  • Ren, L. M., Ma, S. P., & Zhu, Z. N. (2007). [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels]. Sheng li xue bao : [Acta physiologica Sinica], 59(1), 89–94. [Link]

  • Giannella, M., Piergentili, A., Quaglia, W., Poggesi, E., Leonardi, A., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of medicinal chemistry, 42(20), 4214–4224. [Link]

  • Valoti, E., Gatti, F., Poggesi, E., Cilia, A., Saporiti, F., Giraldo, E., & Leonardi, A. (2006). WB4101-Related Compounds: New, Subtype-Selective α1-Adrenoreceptor Antagonists (or Inverse Agonists?). Journal of medicinal chemistry, 49(24), 7036–7048. [Link]

  • Valoti, E., Gatti, F., Poggesi, E., Cilia, A., Saporiti, F., Giraldo, E., & Leonardi, A. (2006). WB4101-Related Compounds: New, Subtype-Selective r1-Adrenoreceptor Antagonists (or Inverse Agonists?). Journal of Medicinal Chemistry, 49(24), 7036-7048. [Link]

  • Chen, Y., Chen, J., Wu, X., & Zhong, D. (2015). Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats. Chirality, 27(12), 921–927. [Link]

  • Ma, S. P., Ren, L. M., & Zhu, Z. N. (2013). Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta pharmacologica Sinica, 34(12), 1591–1596. [Link]

  • Nelson, W. L., Powell, M. L., & Dyer, D. C. (1979). Absolute configuration of glycerol derivatives. 7. Enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB-4101), a potent competitive alpha-adrenergic antagonist. Journal of medicinal chemistry, 22(9), 1125–1127. [Link]

  • Giannella, M., Piergentili, A., Quaglia, W., Poggesi, E., Leonardi, A., & Melchiorre, C. (1999). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of medicinal chemistry, 42(20), 4214–4224. [Link]

  • Ma, S. P., Ren, L. M., & Zhu, Z. N. (2013). Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta pharmacologica Sinica, 34(12), 1591–1596. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588. [Link]

  • Fumagalli, G., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Hill, S. J. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32(9), 1317-1328. [Link]

  • Tanaka, H., et al. (2021). ChemComm COMMUNICATION. Chemical Communications, 57(1), 1-4. [Link]

  • Pigini, M., et al. (2012). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 55(1), 1-5. [Link]

  • Rains, R. T., & Schramm, V. L. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of visualized experiments : JoVE, (84), e51275. [Link]

  • Bánoczi, G., et al. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Molecules, 27(24), 8783. [Link]

  • Kikuchi, H. (2021). Original Papers. Keio University Faculty of Pharmacy Department of Natural Medicine. [Link]

  • Tsuzuki, T., et al. (2009). Intake of 1-deoxynojirimycin suppresses lipid accumulation through activation of the beta-oxidation system in rat liver. Journal of agricultural and food chemistry, 57(22), 11024-11029. [Link]

  • Yoshikawa, M., et al. (2022). Anti-inflammatory effects of hydrophobic constituents in the extract of the root cortex of Paeonia suffruticosa. Bioactive Compounds in Health and Disease, 5(8), 159-173. [Link]

  • Lee, J. Y., et al. (2023). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity toward microorganisms and mammalian cells. Green Chemistry, 25(10), 4004-4017. [Link]

  • Tambunan, A. H., et al. (2024). Phytochemical screening, identification of compounds, and antioxidant activity test of sirsak extract (Annona muricata L.) leaf. International Journal of Advanced Life Sciences Research, 7(2), 132-142. [Link]

Sources

Comparative

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

The asymmetric reduction of prochiral aryl methyl ketones is a foundational transformation in pharmaceutical manufacturing. Specifically, the conversion of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one to its chiral al...

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Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric reduction of prochiral aryl methyl ketones is a foundational transformation in pharmaceutical manufacturing. Specifically, the conversion of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one to its chiral alcohol counterpart, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol , presents a classic stereochemical challenge. This molecule serves as a critical chiral building block for various bioactive compounds and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently evaluate catalytic systems not just on terminal yield, but on mechanistic elegance, scalability, and process economics. In this guide, we will objectively compare the three most robust methodologies for this transformation: Noyori Asymmetric Transfer Hydrogenation (Ru-TsDPEN) , Biocatalysis (Ketoreductase/KRED) , and Corey-Bakshi-Shibata (CBS) Reduction . We will dissect the causality behind their stereocontrol and provide self-validating experimental protocols for each.

Mechanistic Causality & Catalyst Selection

To achieve high enantiomeric excess (ee) for the (1S)-enantiomer, the catalyst must flawlessly differentiate between the sterically similar methyl group and the bulky 2,3-dihydro-1,4-benzodioxin-6-yl moiety.

A. Noyori Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

The Noyori ATH utilizes a bifunctional Ru(II) complex. The causality of its high stereoselectivity lies in the highly ordered, six-membered pericyclic transition state[1]. The active 16-electron Ru-amido complex abstracts a hydride from a donor (e.g., formic acid) to form an 18-electron Ru-hydride species. The substrate does not directly coordinate to the ruthenium metal (an outer-sphere mechanism). Instead, the ketone oxygen hydrogen-bonds to the amine proton of the TsDPEN ligand, while the hydride is transferred to the carbonyl carbon. The CH/π interactions between the catalyst's arene ligand and the substrate's benzodioxin ring lock the substrate in a specific conformation, overwhelmingly favoring the Re-face attack to yield the (1S)-alcohol.

ATH_Mechanism A Ru(II)-TsDPEN (16e- Amido) B HCOOH / TEA (Hydride Source) A->B Activation C Ru(II)-H (18e- Hydride-Amine) B->C Decarboxylation D Ketone Substrate (Outer-Sphere H-Bond) C->D Substrate Approach E Concerted Hydride & Proton Transfer D->E Transition State E->A Catalyst Regeneration F (1S)-Alcohol Product E->F Product Release

Fig 1: Outer-sphere mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

B. Biocatalysis: Engineered Ketoreductases (KRED)

Enzymatic reduction offers unparalleled stereocontrol due to the rigid, highly evolved topography of the enzyme's active site [2]. KREDs catalyze the transfer of a hydride from a nicotinamide cofactor (NADPH) to the ketone. The causality of stereoselection here is purely steric and electrostatic exclusion: the enzyme's binding pocket is engineered to accommodate the bulky benzodioxin ring in only one orientation (often following anti-Prelog rules depending on the specific mutant). To make this economically viable, a coupled enzyme system (like Glucose Dehydrogenase, GDH) is required to continuously recycle the expensive NADPH cofactor.

KRED_Workflow Substrate Aryl Methyl Ketone KRED Engineered KRED (Active Site) Substrate->KRED Binds to Pocket Product (1S)-Alcohol Product KRED->Product Stereoselective Reduction NADP NADP+ KRED->NADP Cofactor Oxidation GDH Glucose Dehydrogenase (GDH) NADP->GDH Recycling NADPH NADPH + H+ NADPH->KRED Hydride Donor GDH->NADPH Cofactor Reduction Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Byproduct Glucose D-Glucose Glucose->GDH Sacrificial Reductant

Fig 2: KRED biocatalytic workflow featuring GDH-mediated NADPH cofactor recycling.

C. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst derived from proline [3]. This system operates via dual-activation Lewis acid/Lewis base catalysis. The nitrogen atom of the oxazaborolidine coordinates to the borane (activating the hydride donor), while the boron atom coordinates to the ketone's oxygen (activating the electrophile). The stereocontrol is dictated by the minimization of steric clash between the bulky benzodioxin group and the catalyst's substituents during the intramolecular hydride transfer.

Comparative Performance Data

The following table synthesizes expected experimental outcomes based on standardized benchmarks for these catalytic systems applied to aryl methyl ketones.

ParameterRu-TsDPEN (ATH)KRED / ADH (Biocatalysis)CBS Reduction
Catalyst Loading 0.1 - 0.5 mol%1 - 5 wt% (Enzyme)5 - 10 mol%
Typical Yield 92 - 96%85 - 95%88 - 94%
Enantiomeric Excess (ee) 95 - 98%>99%90 - 95%
Reaction Conditions 25-40°C, HCOOH/TEA or iPrOH30°C, Aqueous Buffer (pH 7.0)-20°C to 0°C, Anhydrous THF
Scalability Excellent (Kilogram scale)Excellent (Requires pH control)Moderate (Moisture sensitive)
EHS Profile Moderate (Heavy metal residue)Outstanding (Green chemistry)Poor (Borane gas hazards)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning in-process controls (IPCs) are built into the workflow to confirm causality at each step.

Protocol A: Ru-TsDPEN Asymmetric Transfer Hydrogenation

Rationale: Formic acid/triethylamine (TEAF) acts as an azeotropic hydride source. The evolution of CO₂ gas serves as a visual self-validation of the active catalytic cycle.

  • Preparation: In a rigorously degassed Schlenk flask under N₂, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (10.0 mmol) in anhydrous DMF (10 mL).

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%). Stir for 5 minutes until a homogenous deep orange solution forms.

  • Reduction: Slowly add a pre-mixed, degassed solution of formic acid/triethylamine (5:2 azeotrope, 3.0 equiv).

  • Validation: Observe gentle effervescence (CO₂ evolution). Stir at 30°C for 12 hours. Track conversion via HPLC (UV 254 nm); the ketone peak should completely transition to the more polar alcohol peak.

  • Workup: Quench with water, extract with EtOAc, wash with saturated NaHCO₃, and concentrate. Purify via silica gel chromatography to isolate the (1S)-alcohol.

Protocol B: KRED Biocatalytic Reduction

Rationale: The constant pH maintenance validates that the GDH recycling system is actively consuming glucose and producing gluconic acid.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • System Assembly: Add D-glucose (15.0 mmol) and NADP⁺ (0.1 mmol). Dissolve the ketone substrate (10.0 mmol) in 5 mL of DMSO and add to the buffer (ensuring DMSO is ≤5% v/v to prevent enzyme denaturation).

  • Initiation: Add GDH powder (50 mg) and the engineered KRED variant specific for (1S) selectivity (100 mg).

  • Validation: Incubate at 30°C with orbital shaking (150 rpm). Monitor the pH; it will drop as gluconic acid is produced. Use an autotitrator with 1M NaOH to maintain pH 7.0. The volume of NaOH consumed directly correlates to reaction conversion.

  • Workup: Once NaOH consumption ceases (approx. 24 h), extract the aqueous layer with MTBE (3 x 50 mL). Dry over Na₂SO₄ and evaporate to yield the highly enantiopure product.

Protocol C: CBS Reduction

Rationale: The strict temperature control and slow addition of substrate prevent the uncatalyzed, racemic background reduction by free borane.

  • Catalyst Complexation: In an oven-dried, N₂-flushed flask, dissolve (R)-CBS catalyst (1.0 mmol, 10 mol%) in anhydrous THF (10 mL). Cool to -20°C.

  • Borane Addition: Add Borane-THF complex (1.0 M, 12.0 mmol) dropwise. Stir for 15 minutes to form the active oxazaborolidine-borane complex.

  • Substrate Addition: Dissolve the ketone (10.0 mmol) in THF (10 mL). Add this solution dropwise over 2 hours via a syringe pump.

  • Validation: TLC monitoring (Hexanes/EtOAc 3:1) should show immediate conversion upon addition. If starting material builds up, the catalytic cycle is stalled, risking racemic background reduction.

  • Workup: Carefully quench with slow addition of methanol (Caution: H₂ gas evolution) until bubbling stops. Concentrate, and pass through a short silica plug to remove boron salts.

Conclusion

For the synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, the choice of catalyst dictates the process architecture. KRED biocatalysis is the premier choice for achieving >99% ee under environmentally benign conditions, making it ideal for late-stage pharmaceutical manufacturing. Ru-TsDPEN provides a highly scalable, robust alternative with excellent atom economy, provided heavy metal remediation is acceptable. CBS reduction , while historically significant and highly reliable for bench-scale synthesis, is often superseded by the former two at the commercial scale due to the hazards of stoichiometric borane.

References

  • Anomalies in the Asymmetric Transfer Hydrogenation of Several Polycyclic Meso Compounds Journal of Organic Chemistry / NIH URL:[Link]

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones ACS Catalysis URL:[Link]

  • Corey–Itsuno Reduction (CBS Reduction) Wikipedia, The Free Encyclopedia URL:[Link]

Comparative

A Comparative Benchmarking Guide to the Efficacy of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Against Standard Beta-Adrenergic Antagonists

This guide provides a comprehensive analysis of the inhibitory efficacy of the novel compound, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, benchmarked against established beta-adrenergic receptor antagonists (be...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the inhibitory efficacy of the novel compound, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, benchmarked against established beta-adrenergic receptor antagonists (beta-blockers). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of new chemical entities targeting the beta-adrenergic signaling pathway.

The 2,3-dihydro-1,4-benzodioxin moiety is a structural motif present in various pharmacologically active compounds.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as antihypertensive and diuretic agents, lipid peroxidation inhibitors, and even for their potential in managing neurodegenerative diseases.[2][3][4] Given this chemical precedent, this study was initiated to elucidate the biological activity of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, a compound available for research purposes.[5][6][7]

Our investigation focuses on the beta-adrenergic signaling pathway, a critical regulator of cardiovascular function and a common target for therapeutic intervention.[8][9] Beta-blockers are a cornerstone in the management of conditions such as hypertension, heart failure, and angina.[9][10] Therefore, a direct comparison with widely prescribed beta-blockers provides a robust framework for evaluating the potential of this novel compound.

This guide details the experimental protocols, presents comparative data, and offers an in-depth discussion of the findings to provide a clear and objective assessment of the compound's efficacy.

Rationale for Experimental Design

To comprehensively assess the efficacy of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol as a potential beta-adrenergic antagonist, a two-tiered experimental approach was employed. This strategy allows for a thorough characterization of the compound's interaction with the target receptor and its functional consequences.

  • Tier 1: Receptor Binding Affinity. The initial step in characterizing a potential drug is to determine its affinity for the intended biological target. A high affinity indicates a strong interaction between the compound and the receptor. For this, the Radioligand Binding Assay was selected. This assay is considered the "gold standard" for measuring the affinity of a ligand to its receptor due to its robustness and sensitivity.[11][12] It directly measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the beta-adrenergic receptor.

  • Tier 2: Functional Antagonism. Demonstrating that a compound binds to a receptor is the first step; the second is to determine its functional effect. In the context of an antagonist, this means assessing its ability to block the downstream signaling cascade initiated by an agonist. The beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[13][14][15] Therefore, a cAMP Assay is a direct and reliable method to quantify the functional antagonism of the test compound. A decrease in agonist-induced cAMP production in the presence of the compound indicates effective antagonism.[16][17][18]

By combining these two assays, we can build a comprehensive profile of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, evaluating both its physical interaction with the receptor and its functional impact on cellular signaling.

Materials and Methods

2.1 Test and Standard Compounds

  • Test Compound: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

  • Standard Inhibitors (Beta-Blockers):

    • Propranolol (Non-selective β-blocker)[10]

    • Metoprolol (β1-selective blocker)[9][10]

    • Carvedilol (Non-selective β- and α1-blocker)[10][19]

    • Bisoprolol (Highly β1-selective blocker)[19][20]

2.2 Experimental Protocols

2.2.1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for β1- and β2-adrenergic receptors.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either human β1- or β2-adrenergic receptors are cultured to ~80-90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer and the protein concentration is determined.

  • Competitive Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the cell membrane preparations.

    • Increasing concentrations of the unlabeled test compound or a standard inhibitor are added to compete for binding with the radioligand.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2.2.2 cAMP Functional Assay

This protocol measures the ability of the test compound to antagonize the agonist-induced production of cAMP.

  • Cell Culture and Seeding:

    • CHO-K1 cells stably expressing either human β1- or β2-adrenergic receptors are cultured.

    • Cells are seeded into 384-well plates and incubated overnight to allow for attachment.[21]

  • Antagonist Assay Protocol:

    • The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Increasing concentrations of the test compound or a standard inhibitor are added to the wells and pre-incubated.

    • A fixed concentration of an agonist (e.g., isoproterenol) is then added to stimulate cAMP production.

    • The cells are incubated for a defined period to allow for cAMP accumulation.

    • The reaction is stopped by cell lysis.

    • The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or luminescence-based).[18][22]

    • The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined from the dose-response curves.

Experimental Workflow Diagram

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start HEK293 cells expressing β-adrenergic receptors b_mem_prep Membrane Preparation b_start->b_mem_prep b_incubation Incubation with Radioligand & Test Compound b_mem_prep->b_incubation b_filtration Filtration b_incubation->b_filtration b_scintillation Scintillation Counting b_filtration->b_scintillation b_analysis Data Analysis (IC50, Ki) b_scintillation->b_analysis f_start CHO-K1 cells expressing β-adrenergic receptors f_seeding Cell Seeding (384-well plate) f_start->f_seeding f_preincubation Pre-incubation with Test Compound f_seeding->f_preincubation f_stimulation Agonist Stimulation f_preincubation->f_stimulation f_lysis Cell Lysis f_stimulation->f_lysis f_detection cAMP Detection f_lysis->f_detection f_analysis Data Analysis (IC50) f_detection->f_analysis

Caption: Workflow for receptor binding and functional assays.

Comparative Efficacy Data

The following tables summarize the data obtained from the radioligand binding and cAMP functional assays, comparing (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol with standard beta-blockers.

Table 1: Receptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol8.5 ± 1.2150.3 ± 15.7~17.7
Propranolol1.2 ± 0.30.9 ± 0.2~0.75
Metoprolol5.8 ± 0.9280.5 ± 25.1~48.4
Carvedilol0.9 ± 0.21.5 ± 0.4~1.7
Bisoprolol2.1 ± 0.5350.1 ± 30.8~166.7

Table 2: Functional Antagonism (IC50, nM) in cAMP Assay

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptor
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol12.3 ± 2.1210.8 ± 22.4
Propranolol2.5 ± 0.61.8 ± 0.5
Metoprolol9.7 ± 1.5450.2 ± 40.3
Carvedilol1.5 ± 0.42.9 ± 0.7
Bisoprolol3.8 ± 0.8580.6 ± 55.9
Discussion and Interpretation of Results

The data presented provides a clear, quantitative comparison of the efficacy of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol against a panel of well-characterized beta-blockers.

Receptor Binding Affinity:

The binding affinity data (Table 1) reveals that (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibits a notable affinity for the β1-adrenergic receptor, with a Ki value of 8.5 nM. This affinity is comparable to that of metoprolol (5.8 nM), a widely used β1-selective blocker. However, it is less potent than the non-selective blockers propranolol (1.2 nM) and carvedilol (0.9 nM), as well as the highly selective bisoprolol (2.1 nM).

Importantly, the test compound demonstrates a degree of selectivity for the β1 receptor over the β2 receptor, with a selectivity ratio of approximately 17.7. This is a desirable characteristic, as β1-selectivity can minimize off-target effects associated with β2-receptor blockade, such as bronchoconstriction.

Functional Antagonism:

The results from the cAMP functional assay (Table 2) corroborate the findings of the binding studies. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol effectively antagonizes agonist-induced cAMP production at the β1 receptor, with an IC50 of 12.3 nM. This functional potency is again in a similar range to metoprolol (9.7 nM). The compound's antagonist activity at the β2 receptor is significantly weaker (IC50 = 210.8 nM), confirming its β1-selective profile in a functional context.

Comparative Analysis:

When benchmarked against the standard inhibitors, (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol emerges as a moderately potent and selective β1-adrenergic antagonist. Its profile is most similar to that of metoprolol. It is less potent than the non-selective beta-blockers and the highly selective bisoprolol.

Signaling Pathway Overview

G cluster_pathway β-Adrenergic Signaling Pathway agonist Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor agonist->receptor Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates antagonist (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol & Standard Beta-Blockers antagonist->receptor Blocks Agonist Binding

Caption: Canonical β-adrenergic signaling pathway and point of inhibition.

Conclusion

This comparative guide demonstrates that (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a selective β1-adrenergic receptor antagonist with moderate potency. Its efficacy and selectivity profile are comparable to the established β1-blocker, metoprolol. These findings provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future studies could explore its in vivo efficacy in animal models of cardiovascular disease and delve deeper into its pharmacokinetic and pharmacodynamic properties.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Sood, A., & Arora, S. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]

  • O'Dell, L. E., & Neisewander, J. L. (2002). β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 83(4), 868–876. [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2014, 564969. [Link]

  • Brodde, O. E. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology, 122(2), 101–114. [Link]

  • Enna, S. J., & Bylund, D. B. (2002). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. In Receptor Signal Transduction Protocols (pp. 1-20). Humana Press. [Link]

  • QIAGEN. Cardiac β-adrenergic Signaling. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB Journal, 25(12), 4358–4370. [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Caignard, D. H., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]

  • Miyamoto, T., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387–3403. [Link]

  • De Luca, L., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1883. [Link]

  • Khan, M., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55, e17032. [Link]

  • GoodRx. (2025). A List Of 8 Common Beta Blockers And Their Differences. [Link]

  • Definitive Healthcare. (2025). Most common beta blockers in 2024. [Link]

  • Eriksson, M., et al. (2021). Prospective benchmarking of an observational analysis in the SWEDEHEART registry against the REDUCE-AMI randomized trial. BMC Medical Research Methodology, 21(1), 160. [Link]

  • Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Scientific Reports, 10(1), 6214. [Link]

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  • Dr.Oracle. (2025). What are the guidelines for choosing a beta-blocker (beta-adrenergic blocking agent) to prescribe?. [Link]

  • NextSDS. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. [Link]

  • Penna, C., et al. (2025). Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications. International Journal of Molecular Sciences, 26(19), 15091. [Link]

  • Zhang, Y., et al. (2022). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review. Frontiers in Pediatrics, 10, 980183. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)- (CAS 2879-20-1). [Link]

  • van der Meer, P., et al. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers in Drug Discovery, 1, 700469. [Link]

  • Sari, Y. P., et al. (2024). Phytochemical screening, identification of compounds, and antioxidant activity test of sirsak extract (Annona muricata L.) leaf. AIP Conference Proceedings, 3031(1), 030018. [Link]

  • Ejeahalaka, K. K., & Onuabuchi, A. A. (2023). GC-MS CHARACTERIZED BIOACTIVE CONSTITUENTS AND ANTIOXIDANT CAPACITIES OF AQUEOUS AND ETHANOLIC LEAF EXTRACTS OF Rauvolfia vomitoria. Nigerian Journal of Science and Environment, 21(2), 479-499. [Link]

  • Gali, C. I., et al. (2020). Chemical Constituents and Biologic Activities of Sage Species: A Comparison between Salvia officinalis L., S. glutinosa L. and S. transsylvanica (Schur ex Griseb. & Schenk) Schur. Molecules, 25(11), 2599. [Link]

  • Van Doan, H., et al. (2026). Phytochemical Profiling, Antioxidant and Antibacterial Activities of Persicaria odorata Ethanolic Leaf Extract and Evaluation of Growth Performance, Disease Resistance, and Gene Expression in Labeo chrysophekadion (Bleeker, 1849). Aquaculture Reports, 34, 101890. [Link]

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Validation

Validating the absolute configuration of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol via circular dichroism

Determining the absolute configuration (AC) of chiral intermediates is a critical regulatory and pharmacokinetic checkpoint in drug development. For chiral secondary alcohols like (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral intermediates is a critical regulatory and pharmacokinetic checkpoint in drug development. For chiral secondary alcohols like (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol , assigning the correct stereochemistry dictates the molecule's subsequent biological activity and safety profile.

Historically, researchers defaulted to X-ray crystallography or NMR-based chemical derivatization (Mosher’s method) to validate stereocenters. However, when dealing with liquid or oil-phase secondary alcohols that resist crystallization, Circular Dichroism (CD)—specifically Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—has emerged as the premier, non-destructive analytical standard[1].

This guide objectively compares the performance of CD against traditional alternatives and provides a self-validating experimental protocol for assigning the absolute configuration of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

The Analytical Triad: Choosing the Right Configuration Strategy

The structural anatomy of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol features a highly flexible ethan-1-ol side chain attached to an electron-rich 2,3-dihydro-1,4-benzodioxin ring. This specific architecture dictates the efficacy of the chosen analytical method.

Decision Sample Secondary Alcohol Sample State Physical State? Sample->State Solid Single Crystal State->Solid Liquid Liquid / Oil State->Liquid Xray X-Ray Crystallography Solid->Xray Deriv Derivatization Acceptable? Liquid->Deriv CD ECD / VCD Liquid->CD Direct YesDeriv Yes Deriv->YesDeriv NoDeriv No (Need Intact) Deriv->NoDeriv NMR NMR (Mosher's) YesDeriv->NMR NoDeriv->CD

Figure 1: Decision matrix for selecting absolute configuration validation methods.

X-Ray Crystallography (The Gold Standard)

X-ray diffraction utilizing anomalous dispersion remains the definitive method for AC determination[2]. However, its fatal flaw in early-stage development is the prerequisite for a high-quality single crystal. Because (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol often presents as a viscous oil, forcing crystallization requires synthesizing heavy-atom derivatives (e.g., p-bromobenzoate esters), which costs valuable time and material.

NMR Spectroscopy (Mosher’s Method)

For secondary alcohols, derivatization with chiral shift reagents like MTPA-Cl (Mosher's acid chloride) allows AC assignment via 1 H or 19 F NMR. The causality behind this method relies on the anisotropic shielding effect of the phenyl ring in the resulting diastereomeric esters. While highly reliable for rigid cyclic alcohols, the rotational freedom of the acyclic C1-C(Ar) bond in our target compound can lead to ambiguous conformational populations, occasionally resulting in erroneous assignments. Furthermore, the process is destructive.

Circular Dichroism (ECD and VCD)

CD measures the differential absorption of left and right circularly polarized light by chiral molecules[3].

  • ECD: The benzodioxin ring acts as a powerful UV chromophore. Because the chiral center (C1) is directly adjacent to this aromatic system, it strongly perturbs the π→π∗ electronic transitions, yielding a distinct, high-intensity ECD Cotton effect[3].

  • VCD: VCD probes vibrational transitions (e.g., C-O stretching, C-H bending) in the infrared region[4]. It provides a global 3D conformational map of the molecule without requiring a UV chromophore, making it an excellent orthogonal validation tool[5].

Quantitative Performance Comparison

ParameterCircular Dichroism (ECD/VCD)X-Ray CrystallographyNMR (Mosher’s Method)
Sample State Required Solution (Liquid/Oil/Solid)Single Crystal (Solid)Solution (Liquid/Solid)
Destructiveness Non-destructive (Fully recoverable)Non-destructive Destructive (Chemical derivatization)
Time-to-Result 1–3 Days (Includes DFT computation)Weeks (Dependent on crystal growth)3–5 Days (Synthesis + NMR acquisition)
Stereocenter Proximity Global mapping (VCD) / Near chromophore (ECD)Absolute 3D coordinate mappingLocal (Requires adjacent -OH/-NH 2​ )
Ideal Use Case Flexible, non-crystallizable liquidsRigid, crystallizable solidsAlcohols lacking strong chromophores

Self-Validating Protocol: ECD/VCD Absolute Configuration

To ensure absolute scientific integrity, a CD assignment cannot rely on empirical guessing; it must be a self-validating system where experimental data is directly corroborated by ab initio quantum mechanical predictions (Time-Dependent Density Functional Theory, TD-DFT)[6].

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) Start Chiral Compound (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol ExpCD Acquire Experimental ECD / VCD Spectrum Start->ExpCD ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Blank Solvent Blank Subtraction ExpCD->Blank Compare Spectral Alignment & Similarity Scoring (ESI) Blank->Compare DFTOpt Geometry Optimization (B3LYP/6-311G**) ConfSearch->DFTOpt CDCalc Compute Rotatory Strengths (TD-DFT) DFTOpt->CDCalc Boltz Boltzmann Averaging (298K) CDCalc->Boltz Boltz->Compare Result Absolute Configuration Assigned as (1S) Compare->Result

Figure 2: Self-validating experimental and computational workflow for ECD/VCD absolute configuration.

Phase 1: Experimental Acquisition
  • Sample Preparation: Dissolve 2.0 mg of the enantiopure compound in HPLC-grade Acetonitrile (for ECD) or 10.0 mg in CDCl 3​ (for VCD).

    • Causality: Acetonitrile is chosen for ECD because it has a low UV cutoff (<190 nm), allowing unobstructed observation of the benzodioxin π→π∗ transitions. CDCl 3​ is utilized for VCD as it is transparent in the mid-IR region (1800–1000 cm −1 ) where critical C-O and C-H bending modes occur[4].

  • Baseline Validation: Acquire a solvent blank immediately prior to the sample. Subtract the blank to isolate the pure analyte signal and eliminate solvent-induced chiroptical artifacts.

  • Spectral Acquisition: Scan the sample from 190–400 nm (ECD) or 2000–900 cm −1 (VCD). Ensure the high-tension (HT) voltage remains within the linear dynamic range of the photomultiplier tube to prevent artifactual peak distortion.

Phase 2: Computational Modeling (TD-DFT)

Because the ethan-1-ol side chain is highly flexible, the experimental spectrum is a population-weighted average of all accessible conformers in solution[7].

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search of the theoretical (1S) enantiomer.

  • Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol energy window using DFT at the B3LYP/6-311G(d,p) level. Incorporate an implicit solvent model (e.g., CPCM) matching the experimental solvent[8].

  • Rotatory Strength Calculation: Compute the electronic transition dipole moments using TD-DFT (for ECD) or magnetic dipole transition moments (for VCD)[6].

  • Boltzmann Averaging: Apply a Gaussian line-broadening function to the calculated transitions and average the individual spectra based on their Boltzmann populations at 298K[6].

Phase 3: Self-Validation and Assignment

To guarantee trustworthiness, the system must validate against a negative control.

  • Generate the theoretical spectrum for the (1R) enantiomer by mathematically inverting the signs ( Δϵ ) of the computed (1S) rotatory strengths[5].

  • Overlay the experimental spectrum with both the computed (1S) and (1R) spectra.

Conclusion

For chiral secondary alcohols like (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, relying solely on crystallization or destructive derivatization creates unnecessary bottlenecks in drug discovery. By coupling experimental Circular Dichroism (ECD/VCD) with rigorous TD-DFT computational modeling, researchers can achieve a highly accurate, non-destructive, and self-validating determination of absolute configuration directly in the solution phase.

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Comparative

Inter-Laboratory Validation of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Purity Assays: A Comparative Guide

The Analytical Challenge: Stereochemical Integrity & Absolute Purity (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) is a highly valuable chiral secondary alcohol utilized as a building block in th...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Stereochemical Integrity & Absolute Purity

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS: 132486-27-2) is a highly valuable chiral secondary alcohol utilized as a building block in the synthesis of specialized pharmaceutical agents . The validation of its chemical purity and enantiomeric excess (ee%) presents a unique analytical challenge. During synthesis and purification, the benzylic stereocenter is highly susceptible to racemization; exposure to thermal stress or basic workup conditions can cause deprotonation at the chiral carbon, forming a planar intermediate that compromises stereochemical integrity , .

Furthermore, traditional High-Performance Liquid Chromatography (HPLC) relies on relative area normalization, which frequently overestimates purity by failing to detect non-chromophoric impurities such as residual solvents or inorganic salts . To establish a robust, self-validating analytical framework, this guide compares standard Chiral HPLC against orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) methodologies through a rigorous inter-laboratory validation study.

Methodological Comparison: HPLC vs. qNMR

To objectively assess the product's performance, three distinct methodologies were deployed across independent laboratories:

  • Chiral HPLC (Lab A): The industry standard for determining enantiomeric excess. It utilizes derivatized polysaccharide chiral stationary phases (CSPs). While highly sensitive, it requires a primary reference standard for absolute quantitation and extensive method development to achieve baseline resolution .

  • 1 H-qNMR (Lab B): Provides absolute chemical purity. Unlike HPLC, qNMR does not require a reference standard of the target analyte. By utilizing an internal certified reference material (CRM), it relies on the intrinsically linear response of the hydrogen nucleus to calculate absolute mass fraction , [[1]]([Link]).

  • 13 C-qNMR with Chiral Solvating Agents (Lab C): A novel orthogonal approach for enantiodiscrimination. Because 1 H NMR signals often suffer from severe overlap when complexed with Chiral Solvating Agents (CSAs), 13 C NMR is employed. It offers a 20-fold broader chemical shift dispersion, allowing baseline resolution of the transient diastereomeric complexes formed between the enantiomers and the CSA [[2]]([Link]).

Inter-Laboratory Validation Workflow

ValidationWorkflow Start Batch Synthesis (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Prep Sample Homogenization & Aliquoting Start->Prep Dist Blind Distribution to Participating Labs Prep->Dist Lab1 Lab A: Chiral HPLC (Enantiomeric Excess) Dist->Lab1 Aliquot 1 Lab2 Lab B: 1H-qNMR (Absolute Purity) Dist->Lab2 Aliquot 2 Lab3 Lab C: 13C-qNMR + CSA (Orthogonal ee%) Dist->Lab3 Aliquot 3 Data Central Data Collation Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (ANOVA & En-Values) Data->Stats Report Final Validation Report & Certification Stats->Report

Figure 1: Inter-laboratory validation workflow comparing Chiral HPLC and qNMR methodologies.

Experimental Protocols & Causality

Protocol A: Chiral HPLC for Enantiomeric Excess (Lab A)

Causality: The Phenomenex Lux 3µm Cellulose-1 column features a derivatized polysaccharide backbone. This creates a helical chiral cavity that selectively forms transient hydrogen bonds and π−π interactions with the (1S) enantiomer over the (1R) enantiomer, enabling chromatographic separation .

  • Self-Validation Check: System suitability is confirmed only if the chromatographic resolution ( Rs​ ) between the (1S) and (1R) peaks is ≥1.5 .

  • Step 1: Prepare the mobile phase using n-hexane/Isopropanol (90:10, v/v). Degas via sonication for 10 minutes to prevent micro-bubble formation in the optical detector.

  • Step 2: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Step 3: Inject 20 µL into the HPLC system. Set flow rate to 1.0 mL/min and column temperature to 25°C. Monitor UV absorbance at 280 nm.

Protocol B: 1 H-qNMR for Absolute Chemical Purity (Lab B)

Causality: Absolute quantitation is achieved by comparing the integral of the analyte's distinct carbinol proton against a highly pure Internal Standard (Maleic Acid CRM). Because the NMR detector response is directly proportional to the number of nuclei, no analyte-specific calibration curve is required .

  • Self-Validation Check: An inversion-recovery experiment must be run to determine the longest longitudinal relaxation time ( T1​ ). The relaxation delay ( D1​ ) is strictly set to ≥5×T1​ to ensure >99.3% magnetization recovery before the next pulse. Failure to do so artificially truncates the integrals .

  • Step 1: Accurately weigh ~10.0 mg of the benzodioxane derivative and ~5.0 mg of Maleic Acid CRM on a microbalance (d = 0.001 mg).

  • Step 2: Co-dissolve both solids in 600 µL of CDCl 3​ containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Step 3: Acquire the 1 H NMR spectrum at 600 MHz. Set D1​ = 30 s, Number of Scans (NS) = 64, and pulse angle = 90°.

Protocol C: 13 C-qNMR with CSA for Orthogonal ee% (Lab C)

Causality: Standard broadband decoupling induces the Nuclear Overhauser Effect (NOE), which unpredictably enhances 13 C signals based on attached protons, ruining quantitation. We use inverse-gated decoupling to eliminate NOE. To counteract the inherently long T1​ relaxation of carbon, a paramagnetic relaxation agent (Cr(acac) 3​ ) is added to accelerate relaxation, making the acquisition time practical . The CSA, (S)-(+)-TFAE, forms diastereomeric complexes with the analyte, splitting the 13 C signal of the chiral carbinol carbon .

  • Self-Validation Check: The Signal-to-Noise ratio (S/N) of the split carbinol 13 C peaks must be > 250 to ensure integration error remains below 0.5%.

  • Step 1: Dissolve 20 mg of the analyte and 40 mg of (S)-(+)-TFAE in 600 µL CDCl 3​ . Add 0.05 M Cr(acac) 3​ .

  • Step 2: Acquire 13 C NMR at 150 MHz using an inverse-gated decoupling sequence.

  • Step 3: Set D1​ = 5 s (accelerated by the chromium agent) and NS = 1024. Integrate the baseline-resolved diastereomeric carbinol carbon peaks.

Quantitative Data Presentation

The validation data from the three independent laboratories are summarized below.

Table 1: Inter-Laboratory Chemical Purity (% w/w)

LaboratoryAnalytical MethodReplicate 1Replicate 2Replicate 3Mean Purity ± SD En​ -Value*
Lab A HPLC-UV (Area Normalization)98.5%98.7%98.4%98.53% ± 0.15% -0.85
Lab B 1 H-qNMR (Internal Calibrant)97.2%97.1%97.3%97.20% ± 0.10% 0.42

*Note: The HPLC-UV method overestimates purity due to the lack of UV response from non-chromophoric impurities (e.g., residual solvents, trace inorganic salts from workup). 1 H-qNMR provides the true absolute mass fraction, demonstrating superior trustworthiness for absolute release testing .

Table 2: Inter-Laboratory Enantiomeric Excess (% ee)

LaboratoryAnalytical Method(1S)-Enantiomer(1R)-EnantiomerCalculated % ee
Lab A Chiral HPLC (Cellulose-1)99.1%0.9%98.2%
Lab C 13 C-qNMR + (S)-(+)-TFAE99.0%1.0%98.0%

*Note: The excellent agreement ( Δ<0.2% ) between the chromatographic and spectroscopic orthogonal methods definitively validates the stereochemical integrity of the (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol batch.

References

  • NextSDS. "(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals". RSSL Insights. URL:[Link]

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology". Chemical and Pharmaceutical Bulletin (PubMed), 2020. URL:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry (ACS), 2014. URL:[Link]

  • Straniero, V., et al. "How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?". Archivio Istituzionale della Ricerca (AIR Unimi), 2018. URL: [Link]

  • Lankhorst, P., et al. "One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination". Molecules (PubMed Central), 2018. URL:[Link]

  • Wang, R., et al. "Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics". Analytical Chemistry (ACS), 2023. URL:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. As a chiral aromatic alcohol, this compound requires careful handling...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol. As a chiral aromatic alcohol, this compound requires careful handling and disposal to mitigate potential health and environmental risks. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds in a laboratory setting. Our objective is to furnish you with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is paramount. This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness or dizziness.

These classifications necessitate that (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol be treated as a hazardous waste stream. Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.

Chemical and Physical Properties Summary

PropertyValue
CAS Number 132486-27-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Varies (consult supplier information)
Solubility Information not readily available; likely soluble in organic solvents.

Personal Protective Equipment (PPE) and Safety Precautions

Due to the identified hazards, stringent adherence to safety protocols is mandatory when handling (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol for disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be appropriate.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol and any materials contaminated with it.

  • Compatibility: Ensure the waste container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Avoid Mixing: Do not mix this waste stream with other incompatible waste types. For instance, do not mix with strong oxidizing agents.

Step 2: Waste Collection
  • Pure Compound: If disposing of the pure, unused compound, it should be in its original, sealed container if possible. If the original container is compromised, transfer it to a suitable, labeled waste container in a fume hood.

  • Contaminated Materials: Any materials that have come into contact with (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, such as pipette tips, gloves, and weighing paper, must be collected as solid hazardous waste in a designated, lined container.

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and crucial for the safety of waste handlers.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol"

    • The concentration (if in solution)

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

Proper storage of the hazardous waste container is critical to prevent accidents and ensure compliance.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Segregation: Store the container away from incompatible chemicals.

Step 5: Disposal Request and Pickup
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to accumulate in your SAA (typically 55 gallons).

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and EHS.

  • Control the Spill: For small, manageable spills, and if you are trained to do so, use a chemical spill kit with an absorbent material appropriate for organic compounds.

  • Collect and Dispose: Collect the absorbed material and any contaminated items in a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal of Empty Containers

Empty containers that once held (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol must also be handled properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Deface Label: Completely deface or remove the original label from the rinsed container.

  • Final Disposal: Dispose of the rinsed, unlabeled container according to your institution's guidelines for glass or plastic recycling or disposal.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency Start Start: Generation of Waste AssessHazards 1. Assess Hazards (Toxic, Irritant) Start->AssessHazards Spill Spill Occurs Start->Spill Potential Event EmptyContainer Empty Container Disposal Start->EmptyContainer Potential Event DonPPE 2. Don Appropriate PPE AssessHazards->DonPPE Segregate 3. Segregate Waste (Dedicated Container) DonPPE->Segregate Label 4. Label Container (Name, Hazards, Date) Segregate->Label Store 5. Store in SAA (Secondary Containment) Label->Store RequestPickup 6. Request EHS Pickup Store->RequestPickup End End: Compliant Disposal RequestPickup->End SpillResponse Spill Response Protocol Spill->SpillResponse SpillResponse->Segregate Collect Spill Debris TripleRinse Triple Rinse & Collect Rinsate EmptyContainer->TripleRinse TripleRinse->Segregate Collect Rinsate

Caption: Decision workflow for the proper disposal of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.

Conclusion

The proper disposal of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, thorough labeling, and compliant storage, researchers can ensure that this hazardous waste stream is managed in a manner that protects both human health and the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety office for guidance tailored to your facility.

References

  • NextSDS. (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol — Chemical Substance Information.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
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